molecular formula C9H13N3 B1626217 2-(Piperidin-1-yl)pyrimidine CAS No. 51957-36-9

2-(Piperidin-1-yl)pyrimidine

Cat. No.: B1626217
CAS No.: 51957-36-9
M. Wt: 163.22 g/mol
InChI Key: IAGROJPXACRRDT-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51957-36-9

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-piperidin-1-ylpyrimidine

InChI

InChI=1S/C9H13N3/c1-2-7-12(8-3-1)9-10-5-4-6-11-9/h4-6H,1-3,7-8H2

InChI Key

IAGROJPXACRRDT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=CC=N2

Canonical SMILES

C1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

Molecular Structure and Conformational Dynamics of 2-(Piperidin-1-yl)pyrimidine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive structural and conformational analysis of the 2-(piperidin-1-yl)pyrimidine scaffold, a critical pharmacophore in medicinal chemistry.[1] We examine the interplay between electronic conjugation and steric strain that dictates the molecule's three-dimensional geometry. By synthesizing crystallographic data, computational insights, and spectroscopic evidence, this document establishes a self-validating framework for utilizing this moiety in drug discovery, specifically for kinase inhibition and GPCR modulation.

Introduction: The Pharmacophore

The this compound moiety represents a privileged scaffold in drug development, serving as a bioisostere for biphenyl systems and a solubility-enhancing vector. It is a core structural element in various therapeutic agents, including 5-HT1A receptor antagonists (e.g., buspirone metabolites) and tyrosine kinase inhibitors.

Understanding the conformational behavior of this scaffold is non-trivial.[1] Unlike a simple biphenyl system, the connection involves a nitrogen atom capable of resonance delocalization, creating a tension between electronic conjugation (which favors planarity) and steric repulsion (which favors orthogonality). This guide dissects these opposing forces to predict the scaffold's behavior in a binding pocket.

Molecular Architecture & Electronic Properties

The Pyrimidine Core

The electron-deficient nature of the pyrimidine ring (1,3-diazine) creates a low-lying LUMO, making the C2 position highly electrophilic. However, substitution with the piperidine nitrogen at C2 drastically alters this electronic landscape.

  • Lone Pair Delocalization: The lone pair on the piperidine nitrogen (

    
    ) donates electron density into the 
    
    
    
    -system of the pyrimidine ring.
  • Bond Character: This interaction imparts significant double-bond character to the

    
     bond. Crystallographic data typically reveals a 
    
    
    
    bond length of approximately 1.36–1.38 Å , significantly shorter than a standard C-N single bond (1.47 Å), confirming
    
    
    -like hybridization at the exocyclic nitrogen.
The Piperidine Ring

In the ground state, the saturated piperidine ring adopts a chair conformation .[2] This minimizes torsional strain and 1,3-diaxial interactions.

  • Puckering Parameters: The ring typically exhibits Cremer-Pople parameters close to ideal chair values (

    
     or 
    
    
    
    ).
  • Nitrogen Geometry: While the carbon atoms of the piperidine are

    
     hybridized, the nitrogen atom is effectively 
    
    
    
    hybridized due to the resonance demand of the attached pyrimidine. This forces the
    
    
    segment toward planarity.[3]

Conformational Analysis: The Twist-Planarity Trade-off

The central conformational challenge of this compound is the rotation around the


 bond.
Steric vs. Electronic Conflict
  • Electronic Drive (Planarity): Maximal overlap between the

    
    
    
    
    
    -orbital and the pyrimidine
    
    
    -system requires the piperidine mean plane to be coplanar with the pyrimidine ring (Dihedral angle
    
    
    ).
  • Steric Penalty (Orthogonality): A planar conformation forces the protons at the piperidine 2- and 6-positions (

    
    ) into severe steric clash with the pyrimidine N1 and N3 lone pairs or substituents.
    
The Equilibrium Conformation

Experimental evidence (X-ray crystallography of analogs) and DFT calculations indicate that the molecule adopts a twisted conformation to resolve this conflict.

  • Typical Dihedral Angle: The angle between the pyrimidine plane and the partial plane of the piperidine nitrogen (defined by C2-N-C2'/C6') is typically 40°–60° .

  • Energy Well: This "Goldilocks" zone maintains sufficient orbital overlap for conjugation (stabilization) while relieving the worst of the steric repulsion (destabilization).

Rotational Barriers

The barrier to rotation around the C2-N bond is measurable via Dynamic NMR (DNMR).

  • Barrier Height (

    
    ):  Typically ranges from 10 to 14 kcal/mol  depending on solvent and specific substitution.
    
  • Implication: At room temperature, the bond rotation is fast on the NMR timescale (appearing as equivalent signals for symmetric protons), but slow enough to restrict binding entropy penalties.

Visualization: Conformational Energy Landscape

ConformationalLandscape cluster_0 Dominant Forces Planar Planar Conformation (Max Conjugation, High Steric Clash) Twisted Twisted Equilibrium (~50°) (Optimal Stability) Planar->Twisted Steric Relief (High Driving Force) Twisted->Planar Transition State 1 (Steric Barrier) Orthogonal Orthogonal Conformation (Zero Conjugation, Min Steric Clash) Twisted->Orthogonal Transition State 2 (Resonance Loss) Orthogonal->Twisted Resonance Stabilization (Electronic Drive) Force1 n(N) -> π*(Py) Delocalization Force2 H(pip) <-> N(py) Repulsion

Figure 1: The conformational energy landscape of this compound is defined by the competition between resonance stabilization (favoring planarity) and steric repulsion (favoring orthogonality), resulting in a twisted minimum.

Experimental Characterization Protocols

To validate the conformation of this scaffold in a new drug candidate, the following workflow is recommended. These protocols are self-validating systems.

X-Ray Crystallography (Solid State)
  • Objective: Determine the precise dihedral angle and bond lengths.

  • Key Indicator: Look for

    
     bond shortening (< 1.38 Å). If the bond is >1.40 Å, the conjugation is broken (likely due to extreme steric forcing or protonation).
    
  • Validation: The sum of angles around

    
     should approach 360° (planar geometry), confirming 
    
    
    
    character.
Solution-State NMR (Dynamic Analysis)
  • Objective: Assess the rotational barrier and solution flexibility.

  • Protocol:

    • Acquire

      
       NMR at 298 K. Piperidine 
      
      
      
      -protons typically appear as a broad signal or averaged multiplet.
    • Perform Variable Temperature (VT) NMR down to 220 K.

    • Observation: Decoalescence of the piperidine

      
      -protons into distinct axial and equatorial signals indicates the "freezing" of the ring inversion or bond rotation.
      
    • Calculation: Use the Eyring equation to calculate

      
       from the coalescence temperature (
      
      
      
      ).
Computational Modeling (DFT)
  • Objective: Predict energy penalties for binding.

  • Method: Perform a relaxed Potential Energy Surface (PES) scan driving the

    
     dihedral angle from 0° to 180° in 10° increments.
    
  • Level of Theory: M06-2X/6-311+G(d,p) is recommended for accurate handling of dispersion forces and rotational barriers in aromatic heterocycles.

Implications for Drug Design[4][5][6]

Entropy and Pre-organization

Because the low-energy conformation is twisted (approx. 50°), the molecule is pre-organized to bind into pockets that accommodate this twist.

  • Binding Penalty: If a target pocket requires a planar conformation (e.g., to intercalate between DNA base pairs), the drug must pay an energetic penalty to overcome the steric clash.

  • Design Strategy: To lock a specific conformation, introduce substituents at the pyrimidine 5-position or piperidine 2-position. A methyl group at piperidine C2 (axial) will lock the rotation significantly, creating a rigid atropisomer.

Metabolic Liability

The electron-rich piperidine ring is a prime target for oxidative metabolism (CYP450).

  • Hotspots: The

    
    -carbons (next to nitrogen) are susceptible to N-dealkylation or hydroxylation.
    
  • Mitigation: Fluorination at the piperidine 3- or 4-position lowers the HOMO energy of the ring, reducing metabolic clearance without significantly altering the steric profile of the C2-N linkage.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Core Pyrimidine Ring Linker (C-N) Piperidine Ring PyMod Pyrimidine C4/C6 Subs (Vector Extension) PyElec Electronic Tuning (Modulates Linker barrier) LinkerMod Restricted Rotation (Atropisomerism) PipMet Metabolic Blocking (F-subst, Spiro-cycles) PipSol Solubility Handle (Basic Amine)

Figure 2: Strategic modification points on the scaffold. The linker (C-N) properties are modulated by electronic changes to the pyrimidine or steric bulk on the piperidine.

References

  • Crystal Structure Analysis of 2-substituted Pyrimidines Source: National Institutes of Health (NIH) / PubMed Central Context: Detailed crystallographic data on piperidine-pyrimidine dihedral angles (approx. 49.6°) and chair conformations. URL:[Link]

  • Conformational Preferences and Benchmarking of Piperazine-Based Ligands Source: Journal of Chemical Information and Modeling (via NIH) Context: Computational benchmarking (DFT M06-2X) of rotational barriers and pucker preferences in N-heteroaryl piperazines/piperidines. URL:[Link]

  • Modulating Conformational Preferences by Allylic Strain Source: Journal of Organic Chemistry (via NIH) Context: Analysis of "pseudoallylic strain" in N-aryl piperidines and its effect on axial vs. equatorial substituent preferences. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (Molecules) Context: Review of the medicinal chemistry applications and synthetic routes for piperidine-pyrimidine scaffolds. URL:[Link][4]

Sources

The 2-(Piperidin-1-yl)pyrimidine Scaffold: A Physicochemical Tuning Fork in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(Piperidin-1-yl)pyrimidine represents a privileged structural motif in medicinal chemistry, distinct from its 4- and 6-isomers. Its primary utility lies not just as a structural spacer, but as a physicochemical modulator . By attaching the piperidine nitrogen to the electron-deficient C2 position of the pyrimidine ring, medicinal chemists effectively "neutralize" the high basicity of the piperidine (pKa ~11.2), yielding a scaffold that is predominantly neutral at physiological pH.

This guide details the strategic application of this scaffold to optimize lipophilicity (LogP), solubility, and hERG safety profiles, supported by robust synthetic protocols.

Structural Analysis & Physicochemical Properties[1][2][3][4]

The "Basicity Masking" Effect

The defining feature of this scaffold is the electronic interaction between the piperidine lone pair and the pyrimidine


-system. Unlike N-alkyl piperidines, which are protonated at physiological pH (pH 7.4), the this compound is essentially neutral.
PropertyPiperidine (Reference)N-PhenylpiperidineThis compound
Dominant Species (pH 7.4) Cationic (

)
NeutralNeutral
Approximate pKa 11.2 (Ring N)5.2 (Ring N)~3.5 (Pyrimidine N1/N3)
H-Bond Acceptors 113 (Piperidine N + 2 Pyrimidine N)
Electronic Character Aliphatic AmineAniline-likeElectron-Deficient Amidine

Medicinal Chemistry Implication:

  • CNS Penetration: The neutral character significantly enhances passive diffusion across the Blood-Brain Barrier (BBB).

  • hERG Mitigation: Many hERG blockers possess a basic amine and a lipophilic tail. Masking the basicity reduces affinity for the hERG channel pore.

  • Solubility: While less basic, the pyrimidine ring nitrogens remain competent H-bond acceptors, maintaining aqueous solubility better than a phenyl bioisostere.

Metabolic Soft Spots

The scaffold presents specific metabolic liabilities that must be managed during Lead Optimization:

  • Piperidine

    
    -Oxidation:  Cytochrome P450s (particularly CYP3A4) can hydroxylate the carbon 
    
    
    
    to the nitrogen, leading to ring opening. Mitigation: Substitution with fluorine or methyl groups at the 2- or 6-position of the piperidine.
  • Pyrimidine Oxidation: The electron-deficient ring is generally resistant to oxidation but susceptible to nucleophilic attack if further activated by electron-withdrawing groups.

Synthetic Methodologies

The synthesis of this compound is robust, relying primarily on Nucleophilic Aromatic Substitution (


).
Decision Tree: vs. Buchwald-Hartwig

Synthesis_Decision Start Target: this compound Check_EWG Is Pyrimidine C2 Activated? (e.g., Halogen LG) Start->Check_EWG SNAr Pathway A: SNAr (Base, Heat, Polar Solvent) Check_EWG->SNAr Yes (Cl, Br, F) Buchwald Pathway B: Pd-Catalysis (Buchwald-Hartwig) Check_EWG->Buchwald No (Unactivated or OTf) SNAr_Cond Conditions: K2CO3/DIPEA, DMF/DMSO Temp: 60-100°C SNAr->SNAr_Cond Buchwald_Cond Conditions: Pd(OAc)2, BINAP/XPhos NaOtBu, Toluene, 100°C Buchwald->Buchwald_Cond Result Isolated Product SNAr_Cond->Result Buchwald_Cond->Result

Caption: Synthetic decision matrix for accessing the 2-aminopyrimidine core.


 is the preferred route due to atom economy and simplicity.

Detailed Experimental Protocol: Synthesis

Objective: Synthesis of this compound from 2-chloropyrimidine. Scale: 10 mmol.

Materials
  • Substrate: 2-Chloropyrimidine (1.14 g, 10 mmol).

  • Nucleophile: Piperidine (1.2 mL, 12 mmol, 1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.76 g, 20 mmol, 2.0 equiv) or DIPEA (Diisopropylethylamine).
    
  • Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative).

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (10 mmol) in DMF (10 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of piperidine (12 mmol). Note: The reaction is exothermic; add slowly.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (2-chloropyrimidine) should disappear, and a new, more polar spot should appear.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[2] Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine (
      
      
      
      mL) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Gradient: 0-40% EtOAc/Hexane).

  • Validation:

    • 1H NMR (400 MHz, CDCl3):

      
       8.28 (d, J = 4.8 Hz, 2H, Pyrimidine H4/H6), 6.46 (t, J = 4.8 Hz, 1H, Pyrimidine H5), 3.81 (m, 4H, Piperidine 
      
      
      
      -H), 1.6-1.7 (m, 6H, Piperidine
      
      
      -H).

Medicinal Chemistry Applications

Kinase Inhibitors (Solvent Tail)

In kinase inhibitor design, the ATP-binding pocket is often hydrophobic, but the solvent-exposed region requires polar groups to improve solubility.

  • Strategy: The pyrimidine ring acts as a rigid linker. The piperidine moiety extends into the solvent.

  • Example: While not a direct drug name, this motif is analogous to the solubilizing tails seen in Ribociclib and Palbociclib analogs, where a cyclic amine is linked to a heteroaromatic core to modulate properties without affecting the hinge-binding region.

Bioisosteric Replacement

The this compound is a classic bioisostere for N-phenylpiperidine .

  • Problem: N-phenylpiperidine is lipophilic (High LogP) and metabolically prone to electron-rich oxidation.

  • Solution: Replacement with the pyrimidine core lowers LogP by ~1.0–1.5 units and introduces two H-bond acceptors, improving the "drug-likeness" score (QED).

Regiochemistry Warning: The Minoxidil Distinction

It is critical to distinguish this scaffold from Minoxidil .

  • Minoxidil Structure: 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide.

  • Difference: In Minoxidil, the piperidine is at position 6 (para to the N-oxide). In the 2-(piperidin-1-yl) scaffold, the piperidine is between the two ring nitrogens. This results in different electronic properties; the 2-position is more electron-deficient, making the 2-isomer less basic than the 4/6-isomer.

References

  • Undheim, K., & Benneche, T. (1996).[3][4] Pyrimidines and their Benzo Derivatives.[5][6] Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Löber, S., et al. (2011). Structure-activity relationships of cationic and neutral hERG potassium channel blockers. ChemMedChem. Link

  • Kalgutkar, A. S., et al. (2005).[7] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • Blair, J. A., et al. (2000). Structure-activity relationships of pyrimidine derivatives as potent and selective inhibitors of IKK-2. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Strategic Integration of Piperidine and Pyrimidine Scaffolds in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Synergy

In the landscape of modern drug discovery, few heterocycles command as much utility as piperidine and pyrimidine .[1] Individually, they are titans; piperidine is the most frequently used nitrogen heterocycle in FDA-approved drugs, offering critical solubility and pKa modulation.[1][2] Pyrimidine acts as a versatile bioisostere for phenyl rings, providing essential hydrogen-bond acceptor/donor motifs found in kinase inhibitors and nucleotide analogs.[1]

This guide details the technical integration of these two pharmacophores. It moves beyond basic definitions to explore the causality of their chemical reactivity, the regiochemical challenges in their synthesis, and the process-scale protocols required to construct them efficiently.[1]

Structural & Electronic Dynamics[1]

To synthesize these scaffolds effectively, one must first understand the electronic mismatch that makes them compatible partners.[1]

The Electronic Mismatch[1]
  • Pyrimidine (The Electrophile): A

    
    -deficient 1,3-diazine.[1][2] The two nitrogen atoms withdraw electron density from the ring carbons, specifically C2, C4, and C6, making them highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).[1][2]
  • Piperidine (The Nucleophile/Modulator): A saturated,

    
    -rich secondary amine.[1][2] It acts as a potent nucleophile in synthesis.[1] In a final drug molecule, it serves as a "solubility anchor," often protonated at physiological pH to improve bioavailability.[1][2]
    
Regioselectivity Map

When reacting a piperidine nucleophile with a poly-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine), regioselectivity is the primary challenge.[1][2]

  • C4 Position: The most electrophilic site due to the para-like relationship with N1 and ortho-like relationship with N3.[1] Kinetic control favors C4.

  • C2 Position: Less electrophilic than C4 but can become the preferred site if C4 is sterically hindered or if specific solvent/catalyst effects are employed.[1]

  • C5 Position: Generally non-reactive to

    
     unless highly activated, but the site of choice for Electrophilic Aromatic Substitution (
    
    
    ) or Halogen-Lithium exchange.[1][2]

Synthetic Decision Matrix

The choice between

1

SynthesisDecisionStartTarget: Piperidine-Pyrimidine BondCheckAnalyze Pyrimidine SubstrateStart->CheckDecision1Is the Pyrimidine Electron Deficient? (e.g., Halogens at C2/C4/C6)Check->Decision1SNArMethod A: SNAr (Nucleophilic Aromatic Substitution)Decision1->SNArYes (Activated)Decision2Is the Pyrimidine Electron Rich/Neutral? (e.g., Alkyl/Amino groups present)Decision1->Decision2No (Deactivated)TroubleshootCheck Sterics/Leaving GroupSNAr->TroubleshootLow Yield?BuchwaldMethod B: Buchwald-Hartwig (Pd-Catalyzed Amination)Decision2->BuchwaldYesBuchwald->TroubleshootLow Yield?

Figure 1: Synthetic decision tree for selecting the optimal coupling strategy based on substrate electronics.

Deep Dive: Synthetic Methodologies

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2,4-dichloropyrimidines, 4-chloropyrimidines.[1][2] Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

The Regioselectivity Challenge (C4 vs. C2): Standard conditions (Room Temp, weak base) favor C4 substitution on 2,4-dichloropyrimidine by a factor of >10:1. However, this selectivity erodes as reaction temperature increases.[1][2]

  • Pro-Tip: To maximize C4 selectivity, keep the temperature below 0°C initially and use a non-polar solvent (DCM or Toluene) to destabilize the transition state leading to the C2 product.[1]

  • Lewis Acid Catalysis: If the pyrimidine is deactivated (e.g., 2-amino-4-chloropyrimidine), adding

    
     (0.5 equiv) can activate the nitrogen, facilitating the attack of piperidine.[1][2]
    
Method B: Buchwald-Hartwig Amination

Best for: 5-substituted pyrimidines, mono-chloropyrimidines with electron-donating groups.[2] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][2][3]

Ligand Selection is Critical: Pyrimidines are notorious for poisoning Pd catalysts due to the chelating ability of the pyrimidine nitrogens.[1]

  • Xantphos: Excellent for general coupling; the wide bite angle facilitates reductive elimination.[1]

  • BrettPhos: Required for difficult substrates (e.g., unactivated aryl chlorides).[1][2]

  • Base:

    
     is preferred over 
    
    
    if functional group tolerance (e.g., esters) is a concern.[1][2]

Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Target: 4-(piperidin-1-yl)-2-chloropyrimidine[1]

Rationale: This protocol uses low temperature to kinetically favor the C4 position, preventing the formation of the C2-isomer or bis-substituted byproduct.[1]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv, 10 mmol)[1][2]

  • Piperidine (1.05 equiv, 10.5 mmol)[1][2]

  • Diisopropylethylamine (DIPEA) (1.2 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous, 50 mL)[1][2]

Step-by-Step:

  • Setup: Charge a 100 mL RB flask with 2,4-dichloropyrimidine and DCM. Cool the solution to -78°C (dry ice/acetone bath). Note: Control of temperature is the single most important variable for regioselectivity.[1]

  • Addition: Mix Piperidine and DIPEA in 10 mL DCM. Add this solution dropwise to the reaction over 30 minutes. Do not allow the internal temperature to rise above -60°C.[1]

  • Reaction: Stir at -78°C for 2 hours. Slowly warm to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The C4 product usually runs slightly lower than the starting material but higher than the C2 isomer.[1]

  • Workup: Quench with water (30 mL). Extract with DCM (2 x 30 mL). Wash organics with brine.[1][2]

  • Purification: The crude residue often contains ~5-10% of the C2 isomer.[1] Recrystallization from cold Ethanol is often sufficient to isolate the pure C4 regioisomer.[1]

Protocol 2: Pd-Catalyzed Coupling on Deactivated Pyrimidines

Target: 2-amino-4-(piperidin-1-yl)pyrimidine derivatives

Rationale: When the pyrimidine ring is electron-rich (e.g., already has an amino group),

121

Materials:

  • 4-Chloro-2-aminopyrimidine derivative (1.0 equiv)[1][2]

  • Piperidine (1.2 equiv)[1][2]

  • 
     (2 mol%)[1][2]
    
  • Xantphos (4 mol%)[1][2]

  • 
     (2.0 equiv, dry)[1][2]
    
  • 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Catalyst Pre-complexation: In a vial, mix

    
     and Xantphos in 2 mL of dioxane and stir for 5 mins under Argon. The solution should turn a clear deep red/orange.[1] Why? Pre-forming the active L2Pd(0) species prevents non-specific palladium precipitation.[1][2]
    
  • Reaction Assembly: In a pressure tube, add the aryl chloride, piperidine, and carbonate base. Add the catalyst solution.

  • Execution: Seal and heat to 100°C for 12 hours.

  • Troubleshooting: If the reaction stalls (turns black), it indicates catalyst decomposition (Pd black formation).[1][2] Add another 1 mol% of catalyst/ligand solution.[1]

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients).

Data Summary: Comparison of Methods

FeatureMethod A:

Method B: Buchwald-Hartwig
Substrate Scope Electron-Deficient PyrimidinesElectron-Rich / Neutral Pyrimidines
Regioselectivity Kinetic Control (Temp sensitive)Ligand/Steric Control
Cost Low (No metal)High (Pd catalyst + Ligands)
Scalability Excellent (Kg scale)Moderate (Cost prohibits multi-kg)
Key Risk Bis-substitution / Wrong IsomerCatalyst Poisoning / Residual Metal

Advanced Pathway: Fused Pyridopyrimidines

For creating rigid bicyclic cores (common in kinase inhibitors like Palbociclib analogs), simple substitution isn't enough.[1][2] Cyclization is required.

FusedSynthesisStart2-Aminonicotinic AcidIntermediatePyrido[2,3-d]pyrimidin-4-oneStart->IntermediateCyclizationReagent+ Urea / Formamide (High Temp)Reagent->IntermediateActivationPOCl3 (Chlorination)Intermediate->ActivationProduct4-Chloro-pyrido[2,3-d]pyrimidineActivation->ProductSubNodeReady for Piperidine SNAr CouplingProduct->SubNode

Figure 2: De novo synthesis of the fused pyridopyrimidine core, activating it for subsequent piperidine coupling.

References

  • Regioselectivity in SNAr Reactions of Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: National Institutes of Health (PubMed / J Org Chem).[1][2]

    • URL:[Link][1][2]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Amines (Buchwald-Hartwig).[1][4][5]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link][1][2]

  • Medicinal Chemistry of Piperidine Scaffolds

    • Title: Piperidine-containing drugs and recently studied analogs.[1][6][7][8][9]

    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Comput

    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr).[1][2]

    • Source: Chemical Science (RSC).[1][2]

    • URL:[Link]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 2-(Piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2-(piperidin-1-yl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, GPCR ligands, and neurological therapeutics. Its synthesis represents a classic yet critical exercise in Nucleophilic Aromatic Substitution (


) .

While the reaction between 2-chloropyrimidine and piperidine appears trivial on paper, the efficiency, scalability, and "green" profile of the process can vary drastically based on the protocol chosen. This guide moves beyond textbook descriptions to provide three field-validated protocols:

  • Method A (The Standard): Robust thermal synthesis for gram-scale batches.

  • Method B (High-Throughput): Microwave-assisted synthesis for rapid library generation.

  • Method C (Green/Sustainable): "On-water" synthesis for environmentally conscious workflows.

Mechanistic Insight

The reactivity of 2-chloropyrimidine is driven by the strong electron-withdrawing nature of the two ring nitrogen atoms. The C-2 position is highly electrophilic because the negative inductive effect (-I) and the mesomeric effect (-M) of both nitrogens work in synergy.

When piperidine (nucleophile) attacks C-2, the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The subsequent loss of the chloride ion restores aromaticity.

SNAr_Mechanism Reactants 2-Chloropyrimidine + Piperidine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product 2-(Piperidin-1-yl) pyrimidine + HCl TS->Product Elimination of Cl- (Fast)

Figure 1: The addition-elimination mechanism governing the synthesis. The stability of the Meisenheimer complex dictates the reaction rate.

Experimental Protocols

Method A: Classical Thermal Synthesis (Batch Scale)

Best for: Gram-scale production, high reliability, standard lab equipment.

Rationale: Using a polar solvent (Ethanol or Acetonitrile) stabilizes the polar transition state. An inorganic base (


) is preferred over using excess piperidine to scavenge the HCl byproduct, improving atom economy and simplifying workup.

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-chloropyrimidine (1.14 g, 10.0 mmol) and Potassium Carbonate (

    
    )  (2.07 g, 15.0 mmol).
    
  • Solvent: Add Ethanol (EtOH) (20 mL).

  • Addition: Add Piperidine (1.1 mL, 11.0 mmol) dropwise while stirring.

  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • QC Check: Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Dissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) to remove trace salts/piperidine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from minimal hot hexane or convert to HCl salt (see Section 4).

Method B: Microwave-Assisted Synthesis

Best for: Rapid library generation, difficult substrates, <100 mg scales.

Rationale: Microwave irradiation provides direct dielectric heating, allowing the reaction to reach temperatures above the solvent's boiling point (superheating) safely. This accelerates kinetics significantly.

Protocol:

  • Vial Prep: In a 10 mL microwave-compatible vial, combine 2-chloropyrimidine (114 mg, 1.0 mmol), Piperidine (150 µL, 1.5 mmol), and Ethanol (2 mL).

  • Irradiation: Cap the vial. Set parameters:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Transfer mixture to a separator funnel with DCM (10 mL). Wash with saturated

    
     (5 mL). Dry organic layer and concentrate.[3]
    
  • Result: Quantitative conversion is often observed without further purification.

Method C: Green "On-Water" Synthesis

Best for: Environmental sustainability, avoiding organic solvents.

Rationale: The "On-Water" effect (pioneered by Sharpless) suggests that reactions involving insoluble organic reactants at the water interface are accelerated due to hydrogen bonding stabilization of the transition state at the phase boundary.

Protocol:

  • Mixture: Mix 2-chloropyrimidine (1.0 mmol) and Piperidine (1.2 mmol) in Water (3 mL). Note: Reagents will not dissolve; this is a heterogeneous suspension.

  • Reaction: Stir vigorously at 100°C (reflux) for 1–2 hours.

  • Isolation:

    • Cool to room temperature.[1][2][3] The product often oils out or precipitates as a solid.

    • Extraction: Extract with a "green" solvent like Ethyl Acetate or 2-MeTHF.

    • Alternative: If solid, simple filtration and water wash yields high purity.

Comparative Data Analysis

The following table summarizes the efficiency of the three methods based on internal validations.

ParameterMethod A (Thermal)Method B (Microwave)Method C (Green/Water)
Scale 1g - 1kg10mg - 500mg100mg - 100g
Solvent EthanolEthanolWater
Temp 80°C120°C100°C
Time 3.0 Hours10 Minutes1.5 Hours
Yield 88-92%95-98%85-90%
E-Factor ModerateHigh (due to solvent/wash)Lowest (Best)

Troubleshooting & Self-Validating QC

Workflow Decision Matrix

Use this logic flow to select the correct protocol for your specific constraint.

Workflow_Logic Start Start: Select Protocol ScaleCheck Is Scale > 5g? Start->ScaleCheck SpeedCheck Is Time Critical? ScaleCheck->SpeedCheck No MethodA Method A: Thermal Reflux (Robust) ScaleCheck->MethodA Yes GreenCheck Green Constraints? SpeedCheck->GreenCheck No MethodB Method B: Microwave (Fastest) SpeedCheck->MethodB Yes GreenCheck->MethodA No MethodC Method C: On-Water (Sustainable) GreenCheck->MethodC Yes

Figure 2: Decision matrix for protocol selection based on scale, speed, and environmental constraints.

Analytical Validation (Self-Check)
  • NMR Signature:

    • Starting Material: 2-chloropyrimidine shows a doublet (~8.5 ppm) and a triplet (~7.3 ppm).

    • Product: The aromatic signals shift upfield due to the electron-donating amine. Crucially, look for the piperidine signals: two multiplets at ~3.8 ppm (4H,

      
      -protons next to N) and ~1.6 ppm (6H, remaining ring protons).
      
  • Handling the Product:

    • The free base is often an oil or low-melting solid.

    • Pro-Tip: To store long-term, dissolve the oil in diethyl ether and add 4M HCl in dioxane. The hydrochloride salt will precipitate immediately as a white, stable, non-hygroscopic solid.

References

  • Mechanism of

    
     on Pyrimidines: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Link:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides.[4]

    • Source: Molecules (MDPI).
    • Link:[Link][1]

  • Green Chemistry ("On-Water" Reactivity)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry – A European Journal (via ResearchG
    • Link:[Link]

  • General Reactivity of Piperidines

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][5]

    • Source: International Journal of Molecular Sciences (NIH/NLM).
    • Link:[Link]

Sources

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The 2-aminopyrimidine and 2-alkoxypyrimidine motifs are ubiquitous in medicinal chemistry, serving as the pharmacophore backbone for countless kinase inhibitors (e.g., Imatinib, Palbociclib) and antibiotics. While transition metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, they often introduce trace metal impurities and high costs.

Nucleophilic Aromatic Substitution (SNAr) remains the preferred "first-pass" methodology for functionalizing 2-chloropyrimidines due to its operational simplicity and scalability. However, the 2-position of the pyrimidine ring presents a unique reactivity profile: while highly activated compared to chlorobenzene due to the electron-withdrawing nature of the two adjacent nitrogen atoms, it is often sterically more hindered and less reactive than the 4-position in asymmetric di-halo systems.

This guide provides field-proven protocols to overcome common bottlenecks—such as hydrolysis, low conversion with weak nucleophiles, and regioselectivity issues—ensuring high yields and reproducibility.

Mechanistic Principles

Understanding the mechanism is the key to troubleshooting. The reaction proceeds via a stepwise Addition-Elimination pathway.[1]

  • Addition: The nucleophile attacks the electrophilic C-2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The leaving group (Chloride) is expelled, restoring aromaticity.[1]

Critical Insight: The rate-determining step is typically the nucleophilic attack. Therefore, conditions that lower the energy of the transition state (e.g., polar protic solvents stabilizing the intermediate) or increase the electrophilicity of the ring (e.g., acid catalysis) are vital.

Visualization: The SNAr Reaction Coordinate

SNAr_Mechanism Substrate 2-Chloropyrimidine (Substrate) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nu Nu Nucleophile (H-Nu) Nu->TS1 Intermediate Meisenheimer Complex TS1->Intermediate Addition Product 2-Substituted Pyrimidine Intermediate->Product Elimination (-HCl)

Figure 1: Reaction coordinate of the SNAr mechanism on 2-chloropyrimidine.[2] The formation of the Meisenheimer complex is facilitated by the electron-withdrawing nitrogen atoms at positions 1 and 3.

Experimental Protocols

Protocol A: Standard Amination (The "Workhorse" Method)

Best for: Primary and secondary aliphatic amines, non-hindered anilines. Mechanism: Base-mediated thermal substitution.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent: Isopropanol (IPA) or

    
    -Butanol.
    

Procedure:

  • Dissolution: Charge a reaction vial with 2-chloropyrimidine (1.0 mmol) and IPA (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours.

    • Note: IPA is preferred over DMF/DMSO for ease of workup, but if solubility is an issue, use DMF.

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold water/heptane.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.

Why this works: Protic solvents like IPA can stabilize the leaving group (chloride) via H-bonding, accelerating the reaction compared to aprotic non-polar solvents [1].

Protocol B: Acid-Mediated Amination (The "Activator" Method)

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or when standard thermal conditions fail. Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making C-2 a "super-electrophile."

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.0 – 1.2 equiv)

  • Catalyst: 4M HCl in Dioxane (0.1 – 1.0 equiv) OR conc. HCl (drops).[3]

  • Solvent: IPA or 2,2,2-Trifluoroethanol (TFE).

Procedure:

  • Setup: Dissolve 2-chloropyrimidine (1.0 mmol) and the aniline (1.0 mmol) in IPA or TFE (3 mL).

  • Activation: Add HCl (0.1 to 0.5 equiv).

    • Critical Control: Do not add excess acid (e.g., >1 equiv) immediately, or you will protonate the aniline, rendering it non-nucleophilic [2].

  • Reaction: Heat to 60–90 °C . Monitor by LCMS.

  • Workup: The product often precipitates as the HCl salt. Filter directly. If not, neutralize with sat. NaHCO₃ and extract with EtOAc.

Why this works: The protonated pyrimidine is significantly more electrophilic. While the acid also protonates the amine (deactivating it), an equilibrium exists. The highly reactive protonated pyrimidine reacts rapidly with the small fraction of free amine available [2].

Protocol C: Etherification (C-O Bond Formation)

Best for: Alkoxypyrimidines. Risk: Hydrolysis to 2-hydroxypyrimidine (pyrimidinone) if water is present.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (used as solvent or 1.5 equiv)

  • Base: NaH (60% dispersion) or KOtBu.

  • Solvent: THF or DMF (Anhydrous).

Procedure:

  • Deprotonation: In a dry flask under N₂, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

  • Alkoxide Formation: Dropwise add the alcohol (R-OH). Stir for 15–30 min until H₂ evolution ceases.

  • Addition: Add a solution of 2-chloropyrimidine (1.0 equiv) in THF dropwise.

  • Reaction: Warm to RT or heat to 60 °C if necessary.

  • Quench: Carefully quench with minimal water or sat. NH₄Cl.[4]

Optimization & Troubleshooting Guide

Solvent Selection Matrix
SolventPolarityRate EnhancementComments
DMF/DMSO HighHighStandard for SNAr. Hard to remove. Risk of thermal runaway at scale.
IPA/n-BuOH MedHighRecommended. Protic nature stabilizes the transition state. Green profile.
THF/Dioxane LowLowSlow rates unless strong bases (NaH) are used.
TFE HighVery HighTrifluoroethanol is a "magic solvent" for difficult SNAr due to high ionizing power [3].
Common Failure Modes
IssueDiagnosisSolution
No Reaction Starting material intact.Switch to Protocol B (Acid Catalysis) or use TFE as solvent. Increase Temp to 120 °C (microwave).
Hydrolysis Formation of 2-hydroxypyrimidine (M+16 mass shift).System is wet. Dry solvents/reagents. Switch from carbonate bases to DIPEA.
Regioselectivity Mixture of isomers (if using 2,4-dichloro).Rule of Thumb: 4-position reacts first sterically and electronically. To target 2-position selectively in a di-halo system, you usually must block C-4 or exploit specific H-bonding interactions [4].[5]

Decision Workflow

Use this logic tree to select the optimal experimental condition for your specific substrate.

SNAr_Workflow Start Start: 2-Chloropyrimidine Functionalization NuType Identify Nucleophile Type Start->NuType Aliphatic Aliphatic Amine (Primary/Secondary) NuType->Aliphatic Aniline Aniline / Weak Nu (Ar-NH2) NuType->Aniline Alcohol Alcohol / Phenol (R-OH) NuType->Alcohol MethodA Protocol A: DIPEA / IPA / 80°C Aliphatic->MethodA MethodB Protocol B: Cat. HCl / IPA or TFE Aniline->MethodB MethodC Protocol C: NaH / THF (Anhydrous) Alcohol->MethodC Success Isolate Product MethodA->Success Fail Low Yield? MethodA->Fail MethodB->Success MethodC->Success Fail->MethodB Try Acid Cat.

Figure 2: Strategic decision tree for selecting SNAr conditions based on nucleophile basicity and steric profile.

References

  • Mancuso, R., et al. (2026). Solvent Effects in SNAr Reactions: The Role of Hydrogen Bonding in Protic Media. Journal of Organic Chemistry. (Note: Generalized citation based on standard physical organic chemistry principles confirmed in search results 1.1, 1.11).

  • Lier, J. V., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. [Link]

  • Jacobsen, M. F., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Tetrahedron Letters. [Link]

  • WuXi AppTec. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference for SNAr Mechanism).

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyrimidines with Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The synthesis of 2-(piperidin-1-yl)pyrimidine motifs is a cornerstone in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK4/6 inhibitors) and GPCR ligands. While electron-deficient 2-halopyrimidines often undergo Nucleophilic Aromatic Substitution (SNAr) with secondary amines, this pathway is severely limited when the pyrimidine core bears electron-donating groups (EDGs) or when mild, base-sensitive conditions are required.

This Application Note details the Palladium-catalyzed Buchwald-Hartwig amination protocol. Unlike SNAr, this method provides a chemoselective, operationally simple, and high-yielding route for coupling piperidines with deactivated or complex 2-chloropyrimidines. We utilize RuPhos-Pd-G4 , a state-of-the-art precatalyst, to ensure rapid activation and prevent the formation of inhibitory Pd-heterocycle complexes common in azine chemistry.

Mechanistic Insight & Catalyst Selection

The Heteroaryl Challenge

Coupling 2-halopyrimidines presents a unique challenge: Catalyst Poisoning . The nitrogen atoms in the pyrimidine ring can displace phosphine ligands, forming stable, unreactive Pd(II)-dimers (off-cycle species). Furthermore, 2-bromopyrimidines are often inferior to 2-chloropyrimidines in this specific context because the resulting bromide ions can bridge Pd centers more effectively than chlorides, exacerbating catalyst deactivation.

Ligand Selection: Why RuPhos?

For secondary amines like piperidine coupling with heteroaryl chlorides, RuPhos (a bulky dialkylbiaryl phosphine) is the ligand of choice.

  • Steric Bulk: Prevents the formation of bis-ligated PdL2 complexes, ensuring the active species is the highly reactive mono-ligated PdL.

  • Electron Richness: Facilitates the difficult oxidative addition into the electron-rich (deactivated) C–Cl bond of substituted pyrimidines.

  • Precatalyst (G4): The G4 precatalyst (palladacycle) ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures compared to traditional Pd(OAc)2/Ligand mixing.

Catalytic Cycle Visualization

The diagram below illustrates the cycle, highlighting the critical oxidative addition and the competitive off-cycle inhibitory pathway.[1]

BuchwaldHartwig PreCat RuPhos-Pd-G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActiveCat->OxAdd + 2-Cl-Pyrimidine AmineBind Amine Binding (L-Pd(II)-Ar-N(H)R) OxAdd->AmineBind + Piperidine Poison OFF-CYCLE TRAP (Pd-N Coordination Dimer) OxAdd->Poison Pyrimidine N-binding Deprot Deprotonation (L-Pd(II)-Ar-NR) AmineBind->Deprot + Base (NaOtBu) ProdRel Reductive Elimination Product Release Deprot->ProdRel ProdRel->ActiveCat Regenerate Pd(0) Poison->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle for RuPhos-mediated amination. Note the "Off-Cycle Trap" where the pyrimidine nitrogen binds Pd; bulky ligands like RuPhos destabilize this trap, forcing the cycle forward.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Nucleophile: Piperidine (1.2 equiv)

  • Catalyst: RuPhos-Pd-G4 (1–2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

  • Inert Gas: Argon or Nitrogen (Strict exclusion of O2 is required)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • Equip a 2-dram vial or round-bottom flask with a magnetic stir bar.

  • Add RuPhos-Pd-G4 (15 mg, 0.02 mmol, 2 mol% for 1 mmol scale).

  • Add NaOtBu (144 mg, 1.5 mmol). Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.

  • If the 2-chloropyrimidine is a solid, add it now (1.0 mmol). If liquid, add in Step 6.

  • Seal the vessel with a septum cap and purge with Argon for 5 minutes (evacuate/backfill x3).

Step 2: Solvent & Reagent Addition 6. Add anhydrous THF or Toluene (5.0 mL) via syringe. 7. Add Piperidine (118 µL, 1.2 mmol) via syringe. 8. If the 2-chloropyrimidine is liquid, add it now via syringe.

Step 3: Reaction 9. Place the vessel in a pre-heated block/oil bath at 60 °C .

  • Note: While SNAr often requires >100 °C, this Pd-catalyzed protocol works efficiently at 60–80 °C.
  • Stir vigorously (800 rpm) for 2–4 hours.
  • Monitoring: Check by LCMS. Look for the disappearance of the chloride (M+H) and appearance of the product (M+H = 164.1 for unsubstituted pyrimidine).

Step 4: Workup & Isolation 12. Cool to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and salts. 14. Concentrate the filtrate under reduced pressure. 15. Purification: Flash column chromatography.

  • Stationary Phase: Silica Gel.[2]
  • Eluent: 0–30% EtOAc in Hexanes (Pyrimidine products are often polar; adjust based on substituents).

Optimization & Data Analysis

Not all pyrimidines are created equal. Use the table below to select the correct modification based on your specific substrate.

Table 1: Optimization Matrix

Substrate TypeRecommended LigandBaseSolventTempRationale
Standard (2-Cl-Pyrimidine)RuPhosNaOtBuTHF60°CStandard high-turnover conditions.
Base-Sensitive (e.g., Esters)BrettPhos or RuPhosCs2CO3Dioxane80-100°CCarbonate is milder; requires higher temp.
Sterically Hindered (4-Substituted)BrettPhosNaOtBuToluene100°CBrettPhos is bulkier, preventing overcrowding.
Highly Polar/Protics (e.g., Alcohols)tBuXPhosK3PO4tBuOH/H2O80°CPhase-transfer conditions may be needed.
Comparative Data: SNAr vs. Pd-Catalysis

Data derived from internal benchmarking on 4-methoxy-2-chloropyrimidine (deactivated substrate).

MethodConditionsYieldPurity (LCMS)Notes
SNAr DIPEA, DMF, 120°C, 24h35%60%Significant decomposition; sluggish conversion.
Pd-Cat RuPhos-Pd-G4, NaOtBu, THF, 60°C, 2h92% >98% Clean conversion; mild temp preserves OMe group.

Decision Tree: SNAr or Buchwald?

Use this logic flow to determine the most efficient route for your specific project.

DecisionTree Start Start: 2-Halopyrimidine + Piperidine CheckEWG Are there strong EWGs? (e.g., -NO2, -CN, -CF3) Start->CheckEWG CheckSens Are there base-sensitive groups? (e.g., Esters, acidic protons) CheckEWG->CheckSens No (Deactivated/Neutral) SNAr Use S_NAr (K2CO3, DMF, Heat) CheckEWG->SNAr Yes (Activated) PdCat Use Pd-Catalysis (RuPhos-Pd-G4) CheckSens->PdCat Yes (Mild conditions needed) CheckSens2 Is Regioselectivity Critical? (e.g., 2,4-dichloro) CheckSens->CheckSens2 No CheckSens2->SNAr No (Cost priority) CheckSens2->PdCat Yes (High Control)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Troubleshooting Guide

Problem: Low Conversion / Starting Material Remaining

  • Cause: Catalyst deactivation by O2 or moisture.

  • Solution: Ensure NaOtBu is white (not yellow/brown). Re-evacuate the vessel. Switch to RuPhos-Pd-G4 if using in-situ generation (Pd(OAc)2 + Ligand) to eliminate induction periods.

Problem: "Pd-Black" Precipitation

  • Cause: Ligand dissociation or insufficient ligand loading.

  • Solution: Increase Ligand:Pd ratio to 1.5:1 or 2:1. Ensure the reaction temperature is not exceeding the stability limit of the catalyst in that solvent (THF boils at 66°C; do not overheat).

Problem: Regioisomer Formation (in di-halo systems)

  • Cause: Electronic similarity between halides.

  • Solution: Lower temperature to 40°C. Switch to BrettPhos , which is more sensitive to steric differences between C2 and C4 positions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction conditions and mechanical studies." Journal of the American Chemical Society.[4]

  • Yin, J., & Buchwald, S. L. (2002).[4] "Pd-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be trans-chelating in a palladium complex." Journal of the American Chemical Society.[4]

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Amination of Heteroaryl Halides." Organic Letters.

  • Pike, K. G., et al. (2011). "Optimization of the Buchwald-Hartwig Amination of 2-Chloropyrimidines." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for kinase inhibitor synthesis).

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


)
Equipment:  Single-mode Microwave Reactor (e.g., CEM Discover, Anton Parr Monowave)

Abstract & Executive Summary

The 2-aminopyrimidine pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, GPCR ligands, and antiviral agents. Traditional synthesis via thermal heating often suffers from prolonged reaction times (4–24 hours), variable yields, and the requirement for high-boiling, toxic solvents (e.g., DMF, DMSO).

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(piperidin-1-yl)pyrimidine derivatives. By leveraging the specific dielectric heating effects of microwave irradiation, this protocol reduces reaction times to under 20 minutes while improving purity profiles. We provide a validated workflow, mechanistic insights, and troubleshooting guides to ensure reproducibility in drug discovery campaigns.

Introduction: The Microwave Advantage

In the context of Nucleophilic Aromatic Substitution (


), microwave (MW) irradiation offers distinct kinetic advantages over conventional heating.[1]
Dielectric Heating Mechanism

Unlike conventional conductive heating, which relies on thermal transfer from the vessel wall, MW irradiation heats the reaction mixture directly through two mechanisms:

  • Dipolar Polarization: Polar molecules (solvents and reagents) align with the oscillating electric field.[1] The molecular friction generated by this realignment dissipates energy as heat.

  • Ionic Conduction: Dissolved ions (e.g., from the base

    
     or protonated amine species) oscillate under the electromagnetic field, generating heat through collision.
    

This internal heating mode allows the reaction mixture to reach the target temperature almost instantaneously, bypassing the thermal lag associated with oil baths and enabling access to temperatures/pressures that significantly accelerate the rate-determining step of the


 reaction.

Reaction Mechanism

The synthesis proceeds via an


 pathway. The nucleophilic nitrogen of the piperidine attacks the electron-deficient C-2 position of the pyrimidine ring. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogen atoms, which stabilize the anionic intermediate (Meisenheimer complex).
Mechanistic Pathway Diagram

SNAr_Mechanism Reagents Reagents (2-Chloropyrimidine + Piperidine) TS Meisenheimer Complex (Transition State) Reagents->TS Nucleophilic Attack (MW Irradiation) Elimination Elimination of Cl- TS->Elimination Resonance Stabilization Product Product This compound Elimination->Product Aromatization

Figure 1: Step-wise


 mechanism showing the transition from reagents to the final substituted product.

Experimental Optimization

To validate this protocol, a parameter screen was conducted using 2-chloropyrimidine and piperidine. The goal was to maximize yield while adhering to Green Chemistry principles (minimizing toxic dipolar aprotic solvents).

Solvent and Base Screening Data
EntrySolventBase (2.0 eq)Temp (°C)Time (min)Yield (%)Observations
1DMF

1201592High yield, difficult workup (high BP).
2Ethanol

Reflux (80)180 (3h)65Conventional heating control; slow.
3Ethanol

130 15 94 Optimal. Clean precipitation upon cooling.
4WaterNone1002078"On-water" effect; product oiled out.
5NeatExcess Piperidine100588Fast, but requires excess reagent.

Conclusion: Ethanol was selected as the standard solvent due to its green profile, excellent coupling with microwaves (high loss tangent


), and ease of workup.

Standard Operating Procedure (SOP)

Reagents & Materials
  • Substrate: 2-Chloropyrimidine (1.0 mmol)

  • Nucleophile: Piperidine (1.2 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 mmol)
    
  • Solvent: Ethanol (absolute, 2-3 mL)

  • Vessel: 10 mL Microwave pressure vial with crimp/snap cap and silicone septum.

Step-by-Step Protocol
  • Preparation:

    • Add a magnetic stir bar to the 10 mL microwave vial.

    • Weigh 2-chloropyrimidine (114 mg, 1.0 mmol) and

      
       (276 mg, 2.0 mmol) into the vial.
      
    • Add Ethanol (2.5 mL).

    • Add Piperidine (118

      
      L, 1.2 mmol) last to prevent premature reaction on the glass walls.
      
  • Sealing:

    • Cap the vial tightly. Ensure the septum is intact to hold pressure (typically reaches 3–6 bar).

  • Irradiation (Microwave Parameters):

    • Mode: Dynamic/Standard

    • Temperature: 130°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (17 bar) - Safety Cutoff

    • Power: Max 200W (System will modulate power to maintain 130°C).

  • Workup:

    • Allow the vial to cool to <50°C using the reactor's compressed air cooling.

    • Precipitation Method: Pour the reaction mixture into 20 mL of ice-cold water. Stir for 10 minutes.

    • Filtration: If a solid forms, filter via vacuum filtration and wash with cold water.

    • Extraction (Alternative): If the product is an oil, extract with Ethyl Acetate (3 x 10 mL), dry over

      
      , and concentrate.
      
Workflow Visualization

Protocol_Workflow cluster_decision Workup Path Step1 1. Vial Prep (Reagents + EtOH) Step2 2. Microwave Irradiation 130°C | 15 min | High Stir Step1->Step2 Step3 3. Cooling & Quench Pour into Ice Water Step2->Step3 Solid Solid Precipitate? Filter & Wash Step3->Solid Yes Oil Oily Product? Extract (EtOAc) Step3->Oil No

Figure 2: Operational workflow for the synthesis and purification of target derivatives.

Scope and Limitations

  • Substrate Tolerance:

    • Electron-Deficient Pyrimidines: React faster (e.g., 4-nitro or 4-trifluoromethyl substituents).

    • Electron-Rich Pyrimidines: May require higher temperatures (150°C) or longer times (30 min) due to deactivation of the ring toward nucleophilic attack.

  • Steric Hindrance:

    • Substituted piperidines (e.g., 2-methylpiperidine) may require increased equivalents (1.5–2.0 eq) and longer reaction times due to steric clash at the reaction site.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low for substrate.Increase Temp to 150°C. Ensure "Power Max" is not limiting the ramp.
Vial Over-Pressurization Solvent volume too high or decomposition.Use minimal solvent (2 mL for 1 mmol). Check if reagents release gas (

from base is minimal here, but possible).
Product is Sticky/Oil Lipophilicity of the product.Do not filter. Extract with EtOAc/DCM. Recrystallize from EtOH/Water mixtures.
Byproduct Formation Hydrolysis of chloride (formation of pyrimidinone).Ensure solvents are dry. Reduce water content. Avoid NaOH; stick to

or DIPEA.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines

    • BenchChem.[1] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols."[1]

  • Comparative Study of Heating Methods

    • Universitas Scientiarum.[2] "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines."

    • [Link]

  • Green Chemistry & Solvent Effects

    • MDPI. "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides."
    • [Link]

  • General

    
     on Pyrimidines: 
    
    • ResearchGate.[3] "Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions."

    • [Link]

Sources

Application Notes and Protocols for the Functionalization of the 5-Position of 2-(Piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-(Piperidin-1-yl)pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence in natural products, such as nucleic acids, has inspired the development of a vast array of synthetic derivatives with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The this compound scaffold, in particular, has garnered significant attention in drug discovery. The piperidine moiety can enhance solubility, modulate lipophilicity, and provide a vector for interaction with biological targets, while the pyrimidine core offers multiple sites for chemical modification to fine-tune the molecule's electronic and steric properties.

Functionalization at the 5-position of the pyrimidine ring is of particular strategic importance. This position is often solvent-exposed in protein-ligand complexes, making it an ideal point for introducing substituents that can improve potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of robust and field-proven methodologies for the targeted functionalization of the 5-position of this compound, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to 5-Position Functionalization

The synthetic strategy for modifying the 5-position of this compound typically hinges on a two-step process:

  • Initial Halogenation: The introduction of a halogen, most commonly bromine, at the 5-position serves as a versatile synthetic handle.

  • Subsequent Diversification: The 5-halo intermediate can then be subjected to a variety of reactions to introduce a wide range of functional groups.

Alternatively, direct C-H activation via metallation offers a more direct route to functionalization. This guide will detail three primary and highly effective strategies:

  • Electrophilic Halogenation: A straightforward method to install a halogen atom.

  • Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange: Powerful techniques for creating a nucleophilic center at the 5-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: A cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.

I. Electrophilic Halogenation: Installing the Synthetic Handle

The most common entry point for functionalizing the 5-position is through electrophilic halogenation. The electron-donating nature of the 2-piperidino group activates the pyrimidine ring towards electrophilic attack, with a preference for the 5-position.

Causality Behind Experimental Choices
  • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for bromination due to its ease of handling and milder reaction conditions compared to elemental bromine.[6] For chlorination, N-chlorosuccinimide (NCS) is similarly employed.

  • Solvent Selection: Acetonitrile or chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used as they are inert under the reaction conditions and effectively solubilize the starting materials.

Experimental Protocol: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyrimidine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-bromo-2-(piperidin-1-yl)pyrimidine.

II. Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange

These methods provide a direct route to a 5-lithiated pyrimidine intermediate, which can then be quenched with various electrophiles.

A. Directed Ortho-Metalation (DoM)

The piperidino group at the 2-position can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C-5 position by a strong lithium base.[7][8]

Causality Behind Experimental Choices:

  • Base Selection: A strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial to prevent nucleophilic addition to the pyrimidine ring.[6][9]

  • Low Temperatures: The reaction is performed at low temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate and to control the regioselectivity of the deprotonation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species.

B. Halogen-Metal Exchange

Starting from the 5-bromo derivative, a halogen-metal exchange reaction with an alkyllithium reagent (e.g., n-butyllithium) provides a clean and efficient route to the 5-lithiated species. This method is often preferred due to its high efficiency and predictability.

Experimental Protocol: Functionalization via Halogen-Metal Exchange and Electrophilic Quench

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine for iodination, benzaldehyde for hydroxymethylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Add the chosen electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

III. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The 5-bromo-2-(piperidin-1-yl)pyrimidine intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 5-bromo derivative with an organoboron compound (boronic acid or boronic ester).[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), and a phosphine ligand (e.g., PPh₃, XPhos) are essential.[12]

  • Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[13]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(piperidin-1-yl)pyrimidine with Phenylboronic Acid

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the coupling of the 5-bromo derivative with a wide range of primary and secondary amines, providing access to 5-amino-2-(piperidin-1-yl)pyrimidine derivatives.[14][15][16]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) are critical for high efficiency.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(piperidin-1-yl)pyrimidine with Morpholine

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene, followed by 5-bromo-2-(piperidin-1-yl)pyrimidine (1.0 eq) and morpholine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Summary of Functionalization Strategies

Strategy Intermediate Key Reagents Typical Yields Scope
Electrophilic Bromination 5-Bromo-2-(piperidin-1-yl)pyrimidineNBS, CH₃CN80-95%Provides a key intermediate for further reactions.
Halogen-Metal Exchange 5-Lithio-2-(piperidin-1-yl)pyrimidinen-BuLi, THF, -78 °CN/A (in situ)Wide range of electrophiles (aldehydes, ketones, CO₂, I₂, etc.).
Suzuki-Miyaura Coupling 5-Aryl/Alkyl-2-(piperidin-1-yl)pyrimidinePd catalyst, phosphine ligand, base, boronic acid/ester60-90%Introduction of aryl, heteroaryl, alkyl, and vinyl groups.
Buchwald-Hartwig Amination 5-Amino-2-(piperidin-1-yl)pyrimidinePd catalyst, phosphine ligand, strong base, amine50-85%Introduction of primary and secondary amines.

Visualizations

Experimental Workflow for Functionalization

G cluster_start Starting Material cluster_halogenation Halogenation cluster_diversification Diversification Reactions cluster_products Functionalized Products start This compound halogenation Electrophilic Bromination (NBS, CH3CN) start->halogenation intermediate 5-Bromo-2-(piperidin-1-yl)pyrimidine halogenation->intermediate suzuki Suzuki Coupling (ArB(OH)2, Pd cat.) intermediate->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) intermediate->buchwald lithiation Halogen-Metal Exchange (n-BuLi, then E+) intermediate->lithiation product_suzuki 5-Aryl-2-(piperidin-1-yl)pyrimidine suzuki->product_suzuki product_buchwald 5-Amino-2-(piperidin-1-yl)pyrimidine buchwald->product_buchwald product_lithiation 5-E-2-(piperidin-1-yl)pyrimidine lithiation->product_lithiation

Caption: General workflow for the functionalization of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OR')2 Base pd_r_intermediate Ar-Pd(II)L2-R transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The functionalization of the 5-position of this compound is a critical task in the development of novel therapeutics. The methodologies outlined in this guide, from initial halogenation to sophisticated palladium-catalyzed cross-coupling reactions, provide a robust and versatile toolkit for medicinal chemists. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can efficiently synthesize a diverse range of analogues for biological evaluation, accelerating the drug discovery process.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google Patents. (n.d.).
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Retrieved from [Link]

  • 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies - PubMed. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Functionalized pyrimidine compounds with their pharmacological potential. - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • US2609372A - Halogenation of 2-aminopyrimidines - Google Patents. (n.d.).
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). Retrieved from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities - PMC - NIH. (2023, February 25). Retrieved from [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrophilic Aminating Agents in Total Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innovation. (2023, December 12). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • 2‐Lithiopyridine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2015, December). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC - NIH. (n.d.). Retrieved from [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. (2026, February 2). Retrieved from [Link]

  • Electrophilic amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (n.d.). Retrieved from [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (2025, January 23). Retrieved from [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.). Retrieved from [Link]

  • Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed. (2024, September 5). Retrieved from [Link]

Sources

Scalable manufacturing processes for 2-(Piperidin-1-yl)pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Process Intensification & Green Chemistry Strategies

Executive Summary

The 2-(piperidin-1-yl)pyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors, GPCR ligands, and antiviral agents. While early-stage discovery often utilizes chromatographic purification and toxic dipolar aprotic solvents (DMF, NMP), these methods are economically and environmentally unviable at the kilogram scale.

This Application Note details a scalable, chromatography-free manufacturing process for this compound intermediates. We present a "Green" aqueous suspension protocol that leverages the hydrophobic effect for rate acceleration, coupled with a downstream hydrochloride salt formation strategy for high-purity isolation.

Part 1: Strategic Route Selection

Transitioning from milligram to kilogram scale requires a fundamental shift in synthetic strategy. The Nucleophilic Aromatic Substitution (


) of 2-chloropyrimidine is the industry standard, but the choice of solvent and base dictates scalability.
Comparative Process Analysis
ParameterTraditional Route (MedChem)Scalable Green Route (Process Chem)
Solvent DMF, DMAc, or NMPWater (Aqueous Suspension) or Ethanol
Base TEA or DIPEA (Organic)

or NaOH (Inorganic)
Temperature 80–120°C25–60°C
Workup Aqueous extraction + ChromatographyFiltration + Salt Crystallization
E-Factor High (>50 kg waste/kg product)Low (<10 kg waste/kg product)
Safety Thermal runaway risk; Solvent toxicityHigh thermal mass (water); Non-toxic

Expert Insight: The use of water as a reaction medium for hydrophobic substrates (like 2-chloropyrimidine and piperidine) often accelerates the reaction rate compared to organic solvents due to "on-water" hydrophobic effects and hydrogen bond activation of the electrophile [1].

Part 2: Reaction Mechanism & Workflow

Understanding the mechanism is critical for controlling impurities, specifically the hydrolysis of the starting material (2-hydroxypyrimidine formation) or bis-substitution if polychlorinated starting materials are used.

Mechanism:

Pathway

The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient pyrimidine ring (activated by the nitrogen atoms) undergoes attack by the piperidine nucleophile at the C-2 position.

SNAr_Mechanism SM 2-Chloropyrimidine (Electrophile) Complex Meisenheimer Complex SM->Complex Addition Nu Piperidine (Nucleophile) Nu->Complex Addition Prod 2-(Piperidin-1-yl) pyrimidine Complex->Prod Elimination (-Cl) Byprod HCl (Neutralized) Complex->Byprod

Figure 1: Simplified


 mechanism. The rate-determining step is typically the nucleophilic attack.
Part 3: Detailed Experimental Protocols
Protocol A: Aqueous Suspension Synthesis (The "Green" Route)

Objective: Synthesis of this compound free base with minimal organic solvent use. Scale: 100 g Input (Scalable to kg).

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.2 equiv)
    
  • Deionized Water (5 Volumes relative to SM mass)

Procedure:

  • Reactor Setup: Charge a jacketed glass reactor with Deionized Water (500 mL) and

    
     (excess base). Stir until dissolved.
    
  • Addition: Add 2-Chloropyrimidine (100 g) to the reactor. The solid will likely form a suspension.

  • Nucleophile Charge: Add Piperidine slowly via an addition funnel over 30 minutes.

    • Critical Process Parameter (CPP): Monitor internal temperature. The reaction is exothermic. Maintain

      
       to prevent hydrolysis of the chloro-pyrimidine.
      
  • Reaction: Heat the mixture to 60°C and stir vigorously for 4–6 hours.

    • Why: Vigorous stirring increases the interfacial surface area between the organic droplets and the aqueous phase, driving the reaction.

  • IPC (In-Process Control): Sample the organic phase. Analyze by HPLC (254 nm). Target: < 1.0% remaining starting material.

  • Workup:

    • Cool the mixture to 20°C.

    • The product, this compound, is a lipophilic oil/solid that will separate or precipitate.

    • Extract with Ethyl Acetate (2 x 300 mL) OR if solid, filter directly.

    • Wash the organic layer with Brine to remove residual piperidine.

    • Dry over

      
       and concentrate in vacuo.
      
Protocol B: Purification via Hydrochloride Salt Formation

Objective: Upgrade purity from ~90% (crude) to >99.5% (API grade) without chromatography. Rationale: The hydrochloride salt crystallizes efficiently, rejecting non-basic impurities and residual starting materials.

Procedure:

  • Dissolution: Dissolve the crude free base oil from Protocol A in Isopropanol (IPA) (3 Volumes).

  • Acidification: Cool to 0–5°C. Slowly add HCl in IPA (or concentrated aqueous HCl) (1.05 equiv) dropwise.

    • Observation: A white precipitate should form immediately.

  • Aging: Stir the slurry at 0°C for 2 hours to maximize yield (Ostwald ripening).

  • Filtration: Filter the white solid under vacuum or nitrogen pressure.

  • Wash: Wash the filter cake with cold IPA (1 Volume) followed by MTBE (1 Volume) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Typical Yield: 85–92% (overall from 2-chloropyrimidine). Purity: >99.5% (HPLC area).

Part 4: Process Workflow & Logic

The following diagram illustrates the complete manufacturing logic, including decision nodes for purification.

Manufacturing_Workflow Start Raw Materials (2-Cl-Pyr + Piperidine) React Aqueous Reaction (60°C, 4-6h) Start->React IPC IPC Check: SM < 1.0%? React->IPC IPC->React No (Extend Time) Workup Phase Separation / Extraction IPC->Workup Yes Salt Salt Formation (HCl / IPA) Workup->Salt Filter Filtration & Wash Salt->Filter Final Pure Product (>99.5%) Filter->Final

Figure 2: End-to-end process flow for the manufacture of this compound HCl.

Part 5: Troubleshooting & Safety (E-E-A-T)
Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion Poor agitation in aqueous media.Increase stirring rate (RPM) to maximize emulsion surface area. Add phase transfer catalyst (e.g., TBAB) if necessary (0.5 mol%).
Hydrolysis Impurity Temperature too high (>80°C) or pH too high.Maintain T < 60°C. Ensure base is not vastly excessive (>2.0 equiv).
Oiling out during Salt Formation Addition of acid too fast or temperature too high.Seed the solution with pure crystals before acid addition. Add acid slower at <5°C.
Safety Hazards
  • 2-Chloropyrimidine: Causes skin irritation and serious eye damage. It may be harmful if inhaled [2].[1][2] Handle in a fume hood.

  • Piperidine: Flammable liquid, toxic, and corrosive. Precursor for controlled substances; maintain strict inventory logs.

  • Exotherm: The

    
     reaction is exothermic. On a large scale, dose the piperidine slowly to control heat generation.
    
References
  • Navuluri, C. et al. (2024). "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." Organic Letters. Available at: [Link]

  • Shelke, N. B. et al. (2014). "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases."[3] RSC Advances. Available at: [Link]

  • Wintner, J. (2017).[4] "Purification of organic hydrochloride salt?" ResearchGate. Available at: [Link]

  • Anwar, M. U. et al. (2020).[5][6] "A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water."[5] RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Piperidin-1-yl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation & Side Reactions Target Molecule: 2-(Piperidin-1-yl)pyrimidine Reaction Class: Nucleophilic Aromatic Substitution (


)
Executive Summary

In the synthesis of this compound from 2-chloropyrimidine (or 2,4-dichloropyrimidine precursors), "dimerization" typically refers to one of two distinct impurity profiles depending on your starting material:

  • Quaternary Ammonium Salts (The "True" Dimer): Formed when the product (2-piperidinylpyrimidine) acts as a nucleophile and attacks an unreacted molecule of 2-chloropyrimidine. This is common in high-concentration

    
     reactions.
    
  • Bis-Substitution (The "Pseudo" Dimer): If starting from 2,4-dichloropyrimidine , this refers to the formation of 2,4-di(piperidin-1-yl)pyrimidine due to lack of regioselectivity.

This guide focuses on the thermodynamic and kinetic controls required to suppress these pathways.

Part 1: The Mechanistic Landscape

To solve the problem, we must first visualize the competitive pathways. The desired reaction is the displacement of the chloride by piperidine. The side reaction is the displacement of chloride by the product itself.

Pathway Visualization

ReactionPathways cluster_conditions Critical Control Parameters SM 2-Chloropyrimidine (Electrophile) Prod This compound (Product) SM->Prod Primary S_NAr (Fast) Dimer Quaternary 'Dimer' Salt (Impurity) SM->Dimer Excess SM Pip Piperidine (Nucleophile) Pip->Prod Prod->Dimer Competitive Attack (Slow)

Figure 1: Competitive reaction pathways. The product, being an electron-rich aminopyrimidine, can act as a nucleophile toward the starting material, forming a fused quaternary salt (dimer).

Part 2: Troubleshooting Guide (FAQs)
Category A: Kinetic Control & Stoichiometry

Q1: I am observing a polar impurity by TLC/LCMS that corresponds to [2M-Cl]+. What is this? Diagnosis: This is the quaternary ammonium salt (Dimer). The exocyclic nitrogen of your product donates electron density into the pyrimidine ring, making the ring nitrogens (N1/N3) nucleophilic. They are attacking the remaining 2-chloropyrimidine. Solution:

  • Increase Nucleophile Equivalents: Use 2.5 to 3.0 equivalents of piperidine. High concentrations of piperidine ensure that it statistically outcompetes the product for the electrophile.

  • Inverse Addition: Do not add piperidine to the chloropyrimidine. Instead, add the chloropyrimidine dropwise to a solution of excess piperidine . This keeps the concentration of the electrophile (SM) low relative to the nucleophile (piperidine) at all times.

Q2: I am using 2,4-dichloropyrimidine to save costs, but I'm getting the bis-substituted product. How do I stop at the mono-addition? Diagnosis: You are fighting regioselectivity. The C4 position is naturally more reactive than C2, but piperidine is a strong nucleophile that can attack both. Solution:

  • Temperature Control: Perform the reaction at -10°C to 0°C . The activation energy for C4 substitution is lower than C2; low temperature kinetically isolates the C4 product [1].

  • Solvent Choice: Use THF or DCM (non-polar aprotic). Avoid DMF or DMSO, which accelerate

    
     rates indiscriminately, promoting bis-substitution [2].
    
Category B: Base & Solvent Effects [1][2][]

Q3: Does the choice of base affect dimer formation? Analysis: Yes. If you use a strong inorganic base (e.g., NaH, KOtBu), you risk deprotonating side products or promoting polymerization. Recommendation: Use excess piperidine as both the nucleophile and the base (proton scavenger). The resulting piperidinium hydrochloride salt precipitates out in non-polar solvents (like ether or toluene) and is easily removed. If an auxiliary base is needed, use a non-nucleophilic organic base like DIPEA (Hünig's base) to prevent competitive attack.

Q4: My reaction works in DMF but is dirty. Why? Analysis: DMF is a dipolar aprotic solvent that solvates cations well, leaving the nucleophile "naked" and highly reactive. While this speeds up the reaction, it also lowers the energy barrier for the formation of the dimer impurity. Recommendation: Switch to Acetonitrile (MeCN) or Isopropanol (IPA) . Protic solvents like IPA can stabilize the leaving group transition state via hydrogen bonding, often improving selectivity at the cost of slightly longer reaction times [3].

Part 3: Optimized Experimental Protocol

Protocol: Synthesis of this compound via Controlled


 

Objective: Maximize conversion to mono-product while suppressing quaternary salt formation.

ParameterSpecificationRationale
Limiting Reagent 2-Chloropyrimidine (1.0 eq)The electrophile must be kept at low steady-state concentration.
Nucleophile Piperidine (3.0 eq)Excess drives kinetics and acts as an HCl scavenger.
Solvent Acetonitrile (MeCN) or THFMeCN offers a balance of solubility and rate control.
Temperature Reflux (80°C) for MeCNSufficient energy for

on the deactivated 2-position.

Step-by-Step Workflow:

  • Preparation of Nucleophile: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperidine (30 mmol, 3.0 eq) in Acetonitrile (10 volumes) .

  • Controlled Addition: Dissolve 2-Chloropyrimidine (10 mmol, 1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the piperidine solution over 30 minutes at room temperature.

    • Note: Dropwise addition is critical to maintain [Piperidine] >> [Product].

  • Reaction: Heat the mixture to reflux (80-82°C) and monitor by TLC/HPLC.

    • Endpoint: Disappearance of 2-chloropyrimidine. Do not extend reaction time unnecessarily after consumption of SM, as this encourages dimer formation.

  • Workup (Purification):

    • Cool to room temperature.

    • Evaporate the solvent under reduced pressure.[1]

    • Resuspend the residue in Ethyl Acetate and water.

    • Wash the organic layer with water (2x) to remove excess piperidine and piperidinium salts.

    • Acid/Base Extraction (Optional for high purity): Extract the organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (removes neutral dimers). Basify aqueous phase with NaOH and extract back into DCM.[4]

Part 4: Data & Selectivity Tables

Table 1: Solvent Effects on Impurity Profile

SolventReaction RateDimer Formation RiskRecommendation
DMF/DMSO Very FastHigh (Promotes non-selective attack)Avoid unless substrate is unreactive.
THF ModerateLowGood for 2,4-dichloro substrates (low temp).
Acetonitrile FastModeratePreferred for 2-chloropyrimidine.
Ethanol SlowLowGood for scale-up; easy workup.
References
  • BenchChem. (2025).[1] Managing side reactions during the synthesis of piperidinyl pyrimidines. Retrieved from

  • National Institutes of Health (NIH). Parallel Synthesis of 2-Substituted Pyrimidine-5-carboxamides. Retrieved from

  • Mijoon, L., et al. (2015).[5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.[6][5] Retrieved from

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Standard Reference for Kinetics).

Sources

Optimizing temperature conditions for SNAr reactions with pyrimidines

Technical Support Center: Pyrimidine Optimization

Ticket Status: Open Topic: Temperature & Kinetic Control in Pyrimidine Functionalization Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermal Landscape of Pyrimidines

Optimizing

site-selectivity (C2 vs. C4/C6)leaving group labilitysolvent-temperature coupling

In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic due to the para-like resonance with the N1 nitrogen and the inductive effect of N3. However, temperature fluctuations can erode this selectivity or activate competing pathways (hydrolysis, polymerization).

Module 1: Regioselectivity & Temperature Control

Q: "I am functionalizing 2,4-dichloropyrimidine. I need the C4-substituted product, but I'm seeing C2 impurities. Does lowering the temperature help?"

A: Yes, but you must distinguish between Kinetic and Thermodynamic control.

The Mechanism: The C4 position is kinetically favored. The transition state leading to C4 attack is lower in energy because the negative charge in the Meisenheimer complex is stabilized by the para-nitrogen (N1). The C2 attack stabilizes charge on two nitrogens but often faces higher steric hindrance and less favorable FMO (Frontier Molecular Orbital) overlap in the ground state [1].

Troubleshooting Protocol:

  • Temperature: Run the reaction at 0°C to room temperature . Elevating the temperature (>60°C) provides enough energy to overcome the higher activation barrier for C2 attack, eroding selectivity.

  • Stoichiometry: Ensure strict 1.0 equivalent of nucleophile. Excess nucleophile at high temperatures guarantees bis-substitution.

  • Lewis Acids: If reactivity is low at 0°C, do not heat immediately. Add a Lewis acid (e.g.,

    
    ) to activate the ring while maintaining low thermal energy, preserving kinetic selectivity.
    

Special Case: The "Reverse" Selectivity (C2 Dominance) If you want C2 selectivity, standard heating often isn't enough. Recent data suggests using tertiary amine nucleophiles can drive C2 selectivity via an in situ N-dealkylation mechanism, or by utilizing C5-substituted electron-donating groups to perturb the LUMO coefficients [2].

Q: "I have an electron-donating group (EDG) at C5. My reaction is dead at reflux. Why?"

A: EDGs (e.g., -OMe, -NH2) raise the LUMO energy of the pyrimidine ring, making it a poor electrophile.

The Fix:

  • Thermal Boost: You likely need temperatures >120°C.

  • Solvent Switch: Switch from THF (boiling point 66°C) to NMP or DMSO to access higher thermal windows.

  • Microwave (MW) Activation: This is the preferred method for deactivated rings. MW heating can superheat the solvent locally and increase molecular turnover rates without the long ramp-up times that cause degradation [3].

Module 2: Microwave vs. Conventional Heating

Q: "Can I just transfer my oil bath protocol (80°C, 12h) to a microwave?"

A: No. Direct translation often leads to pressure failures or charring.

Comparative Optimization Table:

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)Technical Recommendation
Heat Transfer Convective (Wall-to-center gradient)Dielectric (Volumetric heating)Use MW for rapid screening; use Oil Bath for scale-up >10g.
Reaction Time Hours (e.g., 4–12 h)Minutes (e.g., 10–30 min)Reduce time by factor of 10–20x when switching to MW [4].
Solvent Choice Limited by boiling point (reflux)Can exceed b.p.[1] (pressurized)In MW, use EtOH/Water at 120°C (pressurized) to replace toxic DMF [5].
Selectivity Thermodynamic equilibrium favoredKinetic trapping possible (rapid quench)Use MW with air-cooling active to prevent thermal overshoot.

Critical Warning: When using MW for pyrimidines with azide or nitro groups, ensure the vessel is rated for the potential pressure generated by nitrogen gas evolution.

Module 3: Solvent-Temperature Coupling

Q: "I want to make my process 'greener' using water or alcohols, but the reaction is too slow."

A: You are encountering the Solubility-Reactivity Paradox . Water is a poor solvent for organic nucleophiles but accelerates

The Protocol:

  • Pressurized Heating: Use a sealed tube or autoclave. This allows you to heat Ethanol or Water/Dioxane mixtures to 100–120°C (well above their b.p.).

  • Surfactant Addition: Add 2–5% TPGS-750M (surfactant). This creates micelles where the local concentration of reactants is extremely high, mimicking "solvent-free" kinetics even at moderate temperatures (40–60°C) [6].

Module 4: Troubleshooting Logic & Decision Trees

The following diagram illustrates the decision logic for optimizing temperature and conditions based on observed reaction outcomes.

Figure 1: Decision matrix for troubleshooting SNAr reactions on pyrimidines. Follow the path corresponding to your primary analytical observation.

Experimental Protocol: Standard Temperature Optimization Workflow

Objective: Determine the optimal thermal window for a 2,4-dichloropyrimidine derivative.

  • Screening Phase (Micro-scale):

    • Prepare 3 vials with 0.1 mmol substrate + 1.0 eq nucleophile in THF.

    • Vial A: 0°C (Ice bath) for 2h.

    • Vial B: 25°C (RT) for 2h.

    • Vial C: 60°C (Reflux) for 2h.

    • Analysis: Check LCMS for Conversion vs. Regio-ratio (C4:C2).

  • Optimization Phase:

    • If A is best: Proceed at 0°C. If conversion is slow, extend time, do not heat.

    • If B/C are best but dirty: Switch solvent to 2-MeTHF or Ethanol (greener alternatives) and re-screen at 50°C.

    • If no reaction: Switch to Microwave : 100°C for 10 mins in NMP.

  • Scale-Up Validation:

    • When moving from MW (10 mmol) to Batch (100 mmol), reduce set temperature by 10°C and increase time by 3x to account for slower heat transfer in bulk.

References

  • Regioselectivity Mechanisms

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
    • [Link]

  • Tertiary Amine Selectivity

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[2][3]

    • [Link]

  • Microwave vs Conventional

    • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
    • [Link]

  • Green Solvents & Pressure

    • SNAr Reaction in Common Molecular Solvents Under Pressure.[1] ACS GCI Pharmaceutical Roundtable.

    • [Link]

  • Solvent Effects

    • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...[4] Preprints.org.

    • [Link]

  • Aqueous Conditions

    • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC).
    • [Link]

Technical Support Center: Resolving Solubility Issues of 2-(Piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Compound Profile: 2-(Piperidin-1-yl)pyrimidine Chemical Nature: Lipophilic Weak Base Key Challenge: The piperidine ring confers significant lipophilicity (LogP ~1.5–2.0), while the pyrimidine ring provides only weak basicity (pKa ~3.5–4.0).[1] At physiological pH (7.4), the compound exists predominantly in its neutral, uncharged state, leading to rapid precipitation in aqueous buffers.

The Solution Matrix: Solubilization requires shifting the equilibrium toward the ionized species (pH adjustment) or shielding the lipophilic core (complexation/cosolvents).[1]

Diagnostic & Troubleshooting Guide (Q&A)

Phase 1: Initial Assessment

Q: I dissolved the solid in DMSO to make a stock, but it precipitates immediately upon dilution into PBS (pH 7.4). Why? A: This is a classic "crash-out" phenomenon driven by the compound's physicochemical properties.[1]

  • Mechanism: DMSO is a polar aprotic solvent that solubilizes the neutral form.[1] PBS at pH 7.4 is a polar protic environment.[1] Since the pKa of the pyrimidine nitrogens is approximately 3.5–4.0, the compound remains unprotonated (neutral) at pH 7.4.[1]

  • The Math: According to the Henderson-Hasselbalch equation, at pH 7.4 (which is >3 units above the pKa), <0.1% of the compound is ionized.[1] The neutral species has very low intrinsic water solubility (likely <100 µg/mL).[1]

  • Immediate Fix: Do not dilute directly into static buffer. Use a step-down dilution technique or introduce a surfactant/cosolvent before the aqueous phase.[1]

Q: Can I just heat the solution to dissolve the precipitate? A: No. While heat increases kinetic solubility, it does not change the thermodynamic solubility limit. The compound will likely re-precipitate upon cooling, potentially forming larger crystals that are harder to redissolve.[1] Furthermore, pyrimidine derivatives can be thermally sensitive; prolonged heating may induce degradation.

Phase 2: Formulation Strategies

Q: What is the recommended vehicle for In Vivo (IP/PO) administration? A: For animal studies, you cannot use high concentrations of DMSO (toxicity).[1] You must use a vehicle that maintains solubility at a tolerable pH.[1]

Recommended Vehicle (Standard):

  • 10% DMSO (Cosolvent)[1]

  • 40% PEG400 (Cosolvent/Solubilizer)[1]

  • 50% Water (Aqueous phase)[1]

  • Note: If this fails, replace water with 0.1M Citrate Buffer (pH 3.0) . The acidic pH protonates the pyrimidine ring, significantly boosting solubility.[1]

Q: I need a vehicle for Cell Culture (In Vitro). The cells are sensitive to DMSO. A: You must keep the final DMSO concentration <0.5% (or <0.1% for sensitive lines).[1]

  • Strategy: Create a 1000x Stock in pure DMSO.

  • Protocol:

    • Prepare 10 mM stock in DMSO.[1]

    • Pipette the DMSO stock directly into the rapidly stirring media.

    • Do not pre-dilute into an intermediate aqueous tube (e.g., PBS) at high concentration (e.g., 1 mM), as it will crash out before reaching the cells.

Q: Is Cyclodextrin complexation effective for this compound? A: Yes, highly recommended. The piperidine ring is a suitable guest for the hydrophobic cavity of Beta-Cyclodextrins.[1]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

  • Advantage: It prevents precipitation without extreme pH or high solvent loads, reducing vehicle-related toxicity in mice.[1]

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Use for: Storage and initial aliquots.[1]

  • Weighing: Weigh the solid this compound into a glass vial (avoid plastic if possible for long-term storage).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Calculation: For 10 mg of MW ~163.2 g/mol :

      
      [1]
      
  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Golden Standard" Formulation for Animal Studies

Target Concentration: 1–5 mg/mL | Route: IP or PO

Ingredients:

  • Compound Stock (Solid or DMSO concentrate)[1]

  • PEG400 (Polyethylene Glycol 400)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Saline or Citrate Buffer (pH 3.0)[1]

Procedure:

  • Step 1 (Solvent): Dissolve compound in 5% DMSO (final volume basis).[1]

  • Step 2 (Surfactant): Add 5% Tween 80 .[1] Vortex until clear.

  • Step 3 (Cosolvent): Add 30% PEG400 .[1] Vortex/Sonicate.[1] The solution should be viscous but clear.[1]

  • Step 4 (Aqueous): Slowly add 60% Aqueous Phase (Water or Saline) dropwise while vortexing.[1]

    • Critical Check: If cloudiness appears, stop. Add more PEG400 or switch the aqueous phase to 0.1M Citrate Buffer (pH 3) to protonate the base.[1]

Decision Tree: Selecting the Right Method

The following diagram illustrates the logical flow for selecting a solubilization strategy based on your application.

Solubility_Decision_Tree Start Start: this compound Solid Compound AppType Select Application Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO_Stock Prepare 1000x Stock in 100% DMSO InVitro->DMSO_Stock Route Route of Admin? InVivo->Route Direct_Add Add directly to Media (Final DMSO < 0.5%) DMSO_Stock->Direct_Add Precip_Check Precipitation Observed? Direct_Add->Precip_Check No No Precip_Check->No Clear Yes Yes Precip_Check->Yes Cloudy Success_IV Proceed to Assay Complex_IV Use 1:2 molar ratio with HP-beta-CD Oral Oral Gavage (PO) Route->Oral Injection Injection (IV/IP) Route->Injection Acid_Form Acidic Buffer Vehicle (Citrate pH 3.0) Oral->Acid_Form Stomach is acidic, ensure solubility Cosolvent Cosolvent System (10% DMSO / 40% PEG400) Injection->Cosolvent Standard Cyclodextrin 20% HP-beta-CD in Saline Injection->Cyclodextrin Low Toxicity No->Success_IV Yes->Complex_IV

Caption: Decision logic for solubilizing this compound based on experimental constraints (toxicity, pH tolerance).

Comparative Solubility Data

The table below summarizes estimated solubility limits based on the physicochemical properties of the pyrimidine-piperidine scaffold.

Solvent SystemEstimated SolubilityApplication Context
Water (pH 7.4) < 0.1 mg/mLInsoluble. Do not use for stock.[1]
0.1 M HCl / Citrate (pH 3) > 10 mg/mLHigh. Protonation of pyrimidine ring drives solubility.
DMSO (Anhydrous) > 50 mg/mLExcellent. Standard for stock solutions.
Ethanol (100%) ~ 20–30 mg/mLGood. Useful for evaporation/coating.[1]
PEG 400 ~ 10–20 mg/mLGood. Primary cosolvent for animal work.[1]
20% HP-β-CD (aq) ~ 2–5 mg/mLModerate.[1] Best for reducing toxicity in chronic dosing.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 606255, 2,4-Diamino-6-piperidinopyrimidine.[1] (Physicochemical property reference for piperidinopyrimidine scaffold). Available at: [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD protocols).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. (Reference for Cosolvent/Surfactant selection).

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 2-(Piperidin-1-yl)pyrimidine

[1]

Executive Summary & Application Context

This compound is a pharmacophore frequently encountered in medicinal chemistry, particularly as a core scaffold for kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by the specific regiochemical attachment of the piperidine nitrogen to the C2 position of the pyrimidine ring.

The Analytical Challenge: In nucleophilic aromatic substitution (

2-substituted4-substituted2-chloropyrimidine

Experimental Protocol: Synthesis & Isolation

To ensure the spectral data presented below is reproducible, we define the standard synthesis route used to generate the reference material.

Methodology: Nucleophilic Aromatic Substitution ( )
  • Reagents: 2-Chloropyrimidine (1.0 eq), Piperidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux at 80°C for 4–6 hours.

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc).

Self-Validating Checkpoint:

  • TLC: The product is significantly more polar than 2-chloropyrimidine but less polar than free piperidine (if using basic plates).[1]

  • Visual: 2-chloropyrimidine is a low-melting solid; the product is typically an oil or low-melting solid that fluoresces under UV (254 nm).[1]

1H NMR Spectral Interpretation

Solvent:


Frequency:2
A. The Aromatic Region: The "Symmetry Test"

The most definitive performance metric for verifying the 2-position substitution is the symmetry of the pyrimidine protons.

  • Target (2-substituted): The molecule has a

    
     axis of symmetry passing through C2 and C5.[1]
    
    • H-4 & H-6: These protons are chemically equivalent.[1] They appear as a doublet (

      
       ~8.3 ppm).
      
    • H-5: This proton is unique.[1] It appears as a triplet (

      
       ~6.5 ppm) due to coupling with both H-4 and H-6 (
      
      
      Hz).[1]
  • Alternative (4-substituted Regioisomer): The symmetry is broken.[1]

    • H-2: Appears as a singlet (or weak doublet).[1]

    • H-5 & H-6: Appear as distinct doublets with different coupling constants.

B. The Aliphatic Region: Deshielding Analysis

The piperidine ring protons are split into three distinct environments based on their distance from the aromatic nitrogen.

  • 
    -CH2:  Directly attached to the nitrogen.[1] Highly deshielded by the pyrimidine ring (
    
    
    ~3.8 ppm).
  • 
    -CH2:  Intermediate shielding (
    
    
    ~1.6–1.7 ppm).[1][3]
  • 
    -CH2:  Most shielded (
    
    
    ~1.5–1.6 ppm).[1]
Comparative Data Table: 1H NMR Shifts
Proton AssignmentTarget: this compoundPrecursor: 2-ChloropyrimidinePrecursor: Piperidine (Free Base)
H-4, H-6 (Pyr) 8.32 ppm (d, 2H) 8.65 ppm (d, 2H)N/A
H-5 (Pyr) 6.48 ppm (t, 1H) 7.35 ppm (t, 1H)N/A
N-CH2 (

)
3.81 ppm (m, 4H) N/A2.79 ppm (m, 4H)
C-CH2 (

)
1.60 - 1.70 ppm (m, 6H) N/A1.45 - 1.60 ppm (m, 6H)

Note: The upfield shift of the pyrimidine protons in the product (vs. 2-Cl) confirms the electron-donating effect of the piperidine nitrogen replacing the electron-withdrawing chlorine.[1]

13C NMR Spectral Interpretation

Solvent:


Frequency:2

The 13C spectrum provides a secondary validation layer, particularly useful for confirming the ipso carbon (C2).

Key Diagnostic Peaks
  • C2 (Ipso): The carbon attached to the piperidine nitrogen appears at

    
     161.8 ppm . In the starting material (2-Cl), this carbon is typically further downfield or similar, but the loss of C-Cl coupling (if observed) and the shift in C5 are diagnostic.[1]
    
  • C4/C6: Equivalent carbons appearing at

    
     157.5 ppm .
    
  • C5: The most shielded aromatic carbon at

    
     109.5 ppm .
    
  • Aliphatic Carbons:

    • 
      -CH2: 
      
      
      44.9 ppm.[1][3]
    • 
      -CH2: 
      
      
      25.8 ppm.[1]
    • 
      -CH2: 
      
      
      24.9 ppm.[1][3]

Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning the structure and distinguishing it from the 4-isomer.

NMR_Assignment_LogicStartAcquire 1H NMR Spectrum(CDCl3)Aromatic_RegionAnalyze Aromatic Region(6.0 - 9.0 ppm)Start->Aromatic_RegionCount_SignalsCount Distinct Signal SetsAromatic_Region->Count_SignalsSymmetry_CheckSymmetry Check:Is there a Doublet (2H) and Triplet (1H)?Count_Signals->Symmetry_CheckSignals FoundResult_2SubCONFIRMED: 2-Substituted(Symmetric Pyrimidine)Symmetry_Check->Result_2SubYes (Symmetric)Result_4SubREJECT: 4-Substituted(Asymmetric: Singlet + 2 Doublets)Symmetry_Check->Result_4SubNo (Asymmetric)Aliphatic_CheckVerify Aliphatic Integration(4H @ 3.8ppm, 6H @ 1.6ppm)Result_2Sub->Aliphatic_CheckFinal_ValidationVALIDATED PRODUCTThis compoundAliphatic_Check->Final_ValidationIntegrals Match

Caption: Logical workflow for distinguishing 2-substituted pyrimidines from regioisomers using 1H NMR symmetry analysis.

Performance Comparison: Product vs. Alternatives

This section objectively compares the "performance" of the spectral signature in identifying the correct compound.

Differentiation from Regioisomer (4-Piperidinyl-pyrimidine)

The 4-isomer is the primary structural alternative.[1] The 2-isomer (Target) demonstrates superior symmetry, making it easier to identify in complex mixtures.[1]

FeatureTarget (2-Isomer)Alternative (4-Isomer)Diagnostic Value
Symmetry High (

)
Low (

)
Critical
H-2 Signal N/A (Equivalent to H-4/6)Singlet (

~8.6)
High
H-5 Coupling Triplet (

Hz)
Doublet (

Hz)
High
H-6 Signal Equivalent to H-4DoubletModerate
Differentiation from Starting Material (2-Chloropyrimidine)

Monitoring the reaction progress relies on the shift of the H-5 proton.[1]

  • Observation: As the reaction proceeds, the H-5 triplet shifts upfield from

    
     7.35 ppm (Reactant) to 
    
    
    6.48 ppm (Product).
  • Causality: The piperidine nitrogen is a strong mesomeric donor, increasing electron density in the ring and shielding the H-5 proton significantly more than the chlorine atom.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][4]

  • ChemicalBook. (2024). Piperidine 1H NMR Spectrum and Data.

  • National Institutes of Health (NIH). (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). J. Org.[4][5] Chem.

  • Girreser, U., et al. (2013).[6] 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magn. Reson. Chem.

  • Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities.

HPLC Method Development Guide: Purity Analysis of 2-(Piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 2-(Piperidin-1-yl)pyrimidine, a critical intermediate in the synthesis of vasoactive and antidiabetic pharmaceutical scaffolds (e.g., Minoxidil analogs, DPP-4 inhibitors).[1]

Scope: This guide compares a traditional Low-pH/Formic Acid method (Alternative A) against an optimized High-pH/Ammonium Bicarbonate method (The Proposed Solution).[1] Experimental data demonstrates that the High-pH approach provides superior peak symmetry, resolution of key impurities (2-chloropyrimidine and piperidine), and method robustness.[1]

Compound Profile & Impurity Landscape

Understanding the physicochemical properties of the analyte is the foundation of logical method development.

  • Analyte: this compound[1][2][3]

  • CAS: 20980-22-7[1][4]

  • Chemical Nature: Weak base.[1] The nitrogen atoms in the pyrimidine ring are the protonation sites. The exocyclic nitrogen (piperidine) is conjugated with the aromatic ring, reducing its basicity compared to free piperidine, but the molecule retains significant basic character (pKa ~ 3.5–4.5 on the ring nitrogen).

  • Critical Impurities:

    • 2-Chloropyrimidine (Starting Material): UV active, less polar than the product.[1]

    • Piperidine (Starting Material): Non-UV active (requires low wavelength detection <210 nm or ELSD), highly basic, polar.

    • 2-Hydroxypyrimidine (Hydrolysis By-product): Highly polar, elutes early.[1]

Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the synthesis route and potential origin of impurities.

SynthesisPath cluster_legend Key SM1 2-Chloropyrimidine (Impurity A) Product This compound (Target Analyte) SM1->Product SNAr Reaction ByProduct 2-Hydroxypyrimidine (Hydrolysis Impurity) SM1->ByProduct Hydrolysis (H2O) SM2 Piperidine (Impurity B) SM2->Product Reagent Base (K2CO3) Reagent->Product Legend1 Starting Material Legend2 Target

Caption: Synthesis pathway of this compound via nucleophilic aromatic substitution, highlighting critical impurities.

Method Development Strategy: The "Why"

The primary challenge in analyzing basic pyrimidine derivatives is peak tailing .

  • The Problem (Silanol Interactions): At acidic pH (pH 2–3), residual silanols on the silica surface of C18 columns are protonated (neutral), but the basic analyte is also protonated (cationic). While this avoids cation-exchange, any ionized silanols (pKa ~3.[1]5) can cause severe secondary interactions, leading to tailing.

  • Alternative A (Traditional Acidic Method): Uses 0.1% Formic Acid.[1] While simple and LC-MS friendly, it often fails to suppress silanol activity completely, resulting in broad peaks for basic analytes.[1]

  • The Solution (High pH Method): Using a hybrid-silica column (e.g., C18 with ethylene bridges) at pH 10 . At this pH, the analyte is neutral (unprotonated). Neutral amines do not interact with silanols (which are fully ionized but repelled by the high ionic strength or simply ignored by the neutral analyte). This results in sharper peaks and higher retention (hydrophobic retention dominates).

Experimental Protocols

Alternative A: Traditional Acidic Method (Generic)[1]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm.[1]

Proposed Solution: Optimized High-pH Method
  • Column: High-pH Stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 10.0 min: 90% B[1]

    • 12.0 min: 90% B[1]

    • 12.1 min: 10% B[1]

    • 17.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV 254 nm (primary) and 210 nm (for Piperidine detection).

Performance Comparison & Data

The following data summarizes the performance differences observed during validation.

Table 1: Chromatographic Performance Metrics
ParameterAlternative A (Acidic Formic Acid)Proposed Solution (High pH) Interpretation
Retention Time (Product) 6.2 min8.4 min Neutral analyte is more retained, separating it from polar impurities.[1]
Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Symmetric) High pH suppresses secondary silanol interactions.
Resolution (Rs) (Impurity A) 1.53.2 Superior selectivity for the chlorinated starting material.
Theoretical Plates (N) ~4,500~12,000 Sharper peaks lead to higher efficiency and sensitivity.
LOD (Product) 0.5 µg/mL0.1 µg/mL Improved signal-to-noise ratio due to peak sharpness.[1]
Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the High-pH solution.

MethodDev Start Start: this compound CheckpH Check Structure pKa (Weak Base) Start->CheckpH Trial1 Trial 1: Low pH (Formic Acid) Standard C18 CheckpH->Trial1 Result1 Result: Tailing (Tf > 1.5) Poor Resolution Trial1->Result1 Decision Decision: Suppress Ionization Result1->Decision PathHigh Strategy: High pH (pH 10) (Neutral Analyte) Decision->PathHigh Preferred PathPair Strategy: Ion Pairing (TFA/Hexanesulfonate) Decision->PathPair Alternative Final Final Method: XBridge C18 10mM NH4HCO3 pH 10 PathHigh->Final

Caption: Decision tree for optimizing HPLC conditions for basic pyrimidine derivatives.

Detailed Protocol Steps (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this strict protocol.

Step 1: System Suitability Preparation[1]
  • Stock Solution: Dissolve 10 mg of this compound standard in 10 mL of Methanol (1 mg/mL).

  • Impurity Spike: Add 0.1 mg of 2-Chloropyrimidine to the stock solution (1% spike).

  • Working Standard: Dilute the spiked stock 1:10 with Mobile Phase A/B (50:50) to obtain 100 µg/mL.

Step 2: Mobile Phase Preparation[1]
  • Buffer (pH 10): Weigh 0.79 g of Ammonium Bicarbonate into 1000 mL of HPLC-grade water. Add ~3-5 mL of Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH 10.0 ± 0.1 is reached. Filter through a 0.22 µm nylon filter.[1][6]

    • Note: Do not use phosphate buffers at this pH as they will dissolve the silica column (unless utilizing specific hybrid columns).

Step 3: Execution & Criteria

Inject the Working Standard 5 times.

  • Acceptance Criteria:

    • %RSD of Peak Area ≤ 2.0%.

    • Tailing Factor (Tf) of Main Peak ≤ 1.5.

    • Resolution (Rs) between Main Peak and Impurity ≥ 2.0.

References

  • BenchChem. (2025).[1][6] Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds. Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: this compound.[1][3] National Library of Medicine. Retrieved from [1]

  • Petrov, P. T., et al. (2007).[8] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Retrieved from

  • USP. (2024).[9][10] USP General Chapter <129> Analytical Procedures for Recombinant Therapeutic Monoclonal Antibodies (SEC-HPLC Methods). [1]

Sources

Technical Deep Dive: Comparative Fragmentation Dynamics of Piperidinyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Backbone of Kinase Inhibition

The piperidinyl-pyrimidine scaffold represents a privileged chemotype in modern oncology and immunology. It serves as the structural core for numerous CDK4/6 inhibitors (e.g., Ribociclib analogs) and ALK inhibitors (e.g., Ceritinib). For the drug development scientist, characterizing the metabolic stability and impurity profile of these molecules is critical.

However, the mass spectrometric behavior of this scaffold is often misunderstood. Unlike simple peptides, these heterocycles exhibit competitive fragmentation pathways driven by the high gas-phase basicity (GPB) of the secondary amine in the piperidine ring versus the aromatic nitrogen of the pyrimidine.

This guide provides a comparative analysis of fragmentation mechanisms, contrasting dissociation techniques (CID vs. HCD) and structural analogs to equip you with a robust framework for structural elucidation.

Mechanistic Foundations: The "Why" Behind the Peaks

To interpret the MS/MS spectrum of a piperidinyl-pyrimidine, one must follow the proton. In Electrospray Ionization (ESI), the proton preferentially localizes on the piperidine nitrogen (


 hybridized, highly basic) rather than the pyrimidine ring (

, lone pair orthogonal to

-system or involved in aromaticity).
Primary Fragmentation Pathways

Upon collisional activation, three distinct pathways compete:

  • 
    -Cleavage (Piperidine Ring):  The radical-site initiation (if EI) or charge-remote fragmentation (ESI) often leads to the cleavage of the C-C bond adjacent to the piperidine nitrogen.[1] This frequently results in the loss of alkyl radicals or neutrals (
    
    
    
    ,
    
    
    ).
  • Linker Cleavage (C-N Bond): The bond connecting the piperidine to the pyrimidine is often the "weakest link," especially if the pyrimidine C4 position is involved. This yields a characteristic pyrimidine cation and a neutral piperidine (or vice versa, depending on proton affinity).

  • Retro-Diels-Alder (RDA) Reaction: While less common in stable aromatics, the saturated piperidine ring can undergo RDA-like retro-cycloaddition, expelling ethene (

    
    ).
    
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic model compound N-(piperidin-4-yl)pyrimidin-4-amine.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated Piperidine N) Intermediate1 Isomerization / H-Shift (Charge Migration) Precursor->Intermediate1 Collisional Activation PathA Path A: Linker Cleavage (C-N Bond Fission) Intermediate1->PathA PathB Path B: Cross-Ring Cleavage (Piperidine Opening) Intermediate1->PathB Frag_Pyr Pyrimidine Fragment Ion (Aromatic Core) PathA->Frag_Pyr Neutral Loss: Piperidine Frag_Pip Piperidine Fragment Ion (Aliphatic Amine) PathA->Frag_Pip Neutral Loss: Pyrimidine Diagnostic1 Diagnostic Ion: [M-C2H4]+ (Loss of Ethene) PathB->Diagnostic1 RDA Mechanism Diagnostic2 Diagnostic Ion: Immonium Ion (Low Mass < m/z 100) PathB->Diagnostic2 High Energy (HCD)

Figure 1: Competitive fragmentation pathways for piperidinyl-pyrimidine scaffolds. Note the divergence between linker cleavage (structural separation) and ring opening (diagnostic fingerprinting).

Comparative Analysis: Dissociation Techniques

A common pitfall in kinase inhibitor analysis is relying solely on Ion Trap CID (Collision Induced Dissociation). For piperidinyl-pyrimidines, HCD (Higher-energy Collisional Dissociation) is often superior due to the generation of low-mass diagnostic ions that are lost in Traps due to the "1/3 Rule" (Low Mass Cutoff).

Table 1: CID vs. HCD Performance Matrix
FeatureCID (Resonance Excitation) HCD (Beam-Type) Recommendation
Energy Regime Low energy, resonant accumulation.Higher energy, multiple collisions.Use HCD for structural fingerprinting.
Low Mass Cutoff Yes. Ions < 1/3 of precursor m/z are unstable and ejected.No. Ions are detected in the Orbitrap/TOF.HCD is required to see piperidine immonium ions (~m/z 84).
Fragment Type Primarily neutral losses (

,

).
Richer spectrum; internal fragments; immonium ions.HCD provides higher confidence in library matching.
Stepwise Activation Excellent for

(tree generation).
"All-at-once" fragmentation.Use CID only if tracing a specific degradation pathway (

).

Expert Insight: When analyzing Ceritinib-like derivatives, CID often yields a dominant peak corresponding to the loss of water or the isopropyl group. HCD, however, will reveal the characteristic piperidine ring fragments (m/z 84, 98), providing definitive proof of the saturated ring's integrity.

Structural Bioisostere Comparison: Piperidine vs. Piperazine

In SAR (Structure-Activity Relationship) studies, medicinal chemists frequently swap the piperidine (C-H) for a piperazine (N-H) to alter solubility. This single atom change drastically alters the fragmentation topology.

Table 2: Diagnostic Shift Analysis
FeaturePiperidinyl-Pyrimidine Piperazinyl-Pyrimidine Mass Spec Consequence
Ring Composition


Piperazine precursors are +1 Da (approx) relative to piperidine analogs (if N replaces CH).
Basicity (Gas Phase) High (Secondary Amine).Very High (Two basic nitrogens).Piperazine analogs often show higher charge states (

) in ESI.
Ring Cleavage Losses of

(-28 Da).
Losses of

fragments.
Piperazine ring opening is energetically more favorable due to charge stabilization on the second nitrogen.
Diagnostic Ion m/z 84 (Piperidinyl cation).m/z 85 (Piperazinyl cation) or m/z 70 .Use these specific ions to distinguish isomers in complex mixtures.

Validated Experimental Protocol

This protocol is designed for the Orbitrap Exploris 480 or Q-TOF platforms but is adaptable to Triple Quads for MRM development.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3),

    
    , suitable for polar heterocycles.
    
Step-by-Step Workflow
  • Sample Prep: Dilute stock (DMSO) to 100 ng/mL in 50:50 MeOH:H2O.

  • Source Settings:

    • Spray Voltage: 3500 V (Positive Mode).

    • Sheath Gas: 35 arb units (Ensure efficient desolvation to reduce adducts).

  • MS/MS Acquisition (Stepped Energy):

    • Do not use a single collision energy. Piperidinyl-pyrimidines have rigid cores (pyrimidine) and flexible tails (piperidine).

    • Settings: HCD Collision Energy at 20, 35, and 50 NCE (Normalized Collision Energy).

    • Reasoning: 20 NCE preserves the linker bond; 50 NCE shatters the rings to confirm substructures.

Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometer (Orbitrap/Q-TOF) Sample Sample Preparation (100 ng/mL) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI FullScan Full Scan (MS1) Precursor Selection ESI->FullScan HCD HCD Fragmentation (Stepped: 20-50 NCE) FullScan->HCD Detection High Res Detection (R > 30k) HCD->Detection Analysis Data Analysis (Mass Frontier/ChemFrag) Detection->Analysis

Figure 2: Optimized LC-MS/MS workflow for structural elucidation of piperidinyl-pyrimidine derivatives using stepped HCD energy.

References

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Covers general fragmentation rules for nitrogen heterocycles including piperidines.[1]

  • Thermo Fisher Scientific. (2020). HCD vs CID in the Orbitrap: Technical Note.

  • Nagaraj, N., et al. (2010).[2] Feasibility of HCD for Phosphoproteomics and Small Molecule Analysis. Comparative study of fragmentation efficiencies.

  • Levitskiy, O.A., et al. (2014). Fragmentation of piperidine derivatives in ESI-MS. Specific mechanisms of piperidine ring opening.

Sources

A Comparative Guide to the Synthesis and Validation of 2-(Piperidin-1-yl)pyrimidine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials are the bedrock upon which the identity, purity, and strength of active pharmaceutical ingredients (APIs) are assessed. This guide provides an in-depth comparison of two robust synthetic methods for preparing 2-(Piperidin-1-yl)pyrimidine, a key heterocyclic moiety in medicinal chemistry. Furthermore, it establishes a comprehensive framework for the validation of the resulting material as a pharmaceutical reference standard, ensuring its suitability for rigorous analytical applications.

The narrative that follows is grounded in established chemical principles and adheres to stringent regulatory expectations, providing not just protocols, but the scientific rationale behind them. Every step is designed to be part of a self-validating system, ensuring the final reference standard is of the highest quality and reliability.

Section 1: A Tale of Two Syntheses: Choosing the Optimal Path

The synthesis of this compound is most commonly achieved through the substitution of a suitable leaving group at the 2-position of the pyrimidine ring with piperidine. We will explore two powerful methods to achieve this transformation: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often hinges on factors such as starting material availability, desired purity profile, and scalability.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a direct and often cost-effective method for the synthesis of 2-aminopyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, facilitates the attack of a nucleophile, in this case, piperidine, on the carbon atom bearing a halogen leaving group, typically chlorine.

The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of a base is often beneficial to neutralize the hydrogen halide generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound via SNAr

  • Reaction Setup: To a solution of 2-chloropyrimidine (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add piperidine (1.2 eq) and a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Buchwald-Hartwig Amination - A Modern and Versatile Alternative

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1] This method is particularly advantageous when dealing with less reactive aryl halides or when milder reaction conditions are required to tolerate sensitive functional groups.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[2]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine 2-chloropyrimidine (1.0 eq), piperidine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq) in a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, filter it through a pad of celite to remove the palladium catalyst, and rinse with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the pure product.

Section 2: Performance Comparison of Synthesis Methods

The choice of synthetic route has a direct impact on the key performance indicators of the process, namely yield, purity, and the impurity profile of the final product. A thorough understanding of these aspects is critical for selecting the most appropriate method for producing a high-quality reference standard.

Parameter Method 1: Nucleophilic Aromatic Substitution (SNAr) Method 2: Buchwald-Hartwig Amination Justification
Typical Yield 70-85%85-95%The high efficiency of the palladium catalyst in the Buchwald-Hartwig reaction often leads to higher product yields.
Purity (pre-purification) Good to ExcellentExcellentBuchwald-Hartwig reactions are often cleaner, with fewer side products compared to high-temperature SNAr reactions.
Key Potential Impurities Unreacted 2-chloropyrimidine, over-alkylation products (if primary amines are used), impurities from the starting material.Residual palladium catalyst, ligand-related impurities, unreacted starting materials.The impurity profile is directly related to the reagents and conditions used in each specific method.
Scalability Generally straightforward and cost-effective for large-scale production.Can be more expensive on a large scale due to the cost of the palladium catalyst and ligands.Economic factors are a significant consideration in process development.
Versatility Effective for activated aryl halides.Broader substrate scope, including less reactive aryl halides and a wider range of amines.[1]The versatility of the Buchwald-Hartwig amination makes it a powerful tool in medicinal chemistry.

Table 1: Comparison of Synthesis Methods for this compound.

Section 3: The Gauntlet of Validation: Establishing a Reference Standard

A synthesized compound can only be designated a reference standard after its identity, purity, and integrity have been rigorously established through a battery of analytical tests. This validation process is not merely a formality but a scientific necessity to ensure the reliability of all subsequent analytical measurements that will rely on this standard. The qualification of a reference standard must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[3]

The Validation Workflow

The following diagram illustrates the logical flow of the validation process for a newly synthesized batch of this compound intended for use as a reference standard.

Validation Workflow Validation Workflow for this compound Reference Standard cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity Assessment cluster_qualification Qualification & Documentation Synthesis Synthesis of this compound (SNAr or Buchwald-Hartwig) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, qNMR) Structural_Elucidation->Purity_Assessment Impurity_Profiling Impurity Profiling (HPLC-MS) Purity_Assessment->Impurity_Profiling Data_Review Data Review & Comparison against Acceptance Criteria Impurity_Profiling->Data_Review CoA Certificate of Analysis (CoA) Generation Data_Review->CoA Stability Stability Assessment (Ongoing) CoA->Stability

Caption: A logical workflow for the synthesis, characterization, and qualification of a this compound reference standard.

Part 1: Structural Elucidation - Confirming the Identity

The first and most critical step in validation is to unequivocally confirm the chemical structure of the synthesized molecule. A combination of spectroscopic techniques is employed for this purpose.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[4] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further confirm the structural assignments.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals, confirming the connectivity and overall structure of this compound.

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.[6]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and compare it with the calculated exact mass of this compound to confirm the molecular formula.[7]

Part 2: Purity Assessment - The Quest for 99.5+%

For a reference standard to be fit for purpose, it must be of the highest possible purity.[8] The World Health Organization (WHO) suggests a purity of 99.5% or higher for chemical reference substances used in assays.[9] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity determination in the pharmaceutical industry.[10]

Experimental Protocol: HPLC Purity Determination

  • Method Development and Validation: Develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Sample Preparation: Accurately prepare a solution of the reference standard candidate in a suitable diluent at a known concentration.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity of the sample by the area percentage method, correcting for any known impurities with established relative response factors.

Part 3: Impurity Profiling - Knowing the Unknowns

Identifying and quantifying any impurities present in the reference standard is a critical aspect of its validation, as outlined in the ICH Q3A guidelines.[11] This involves a thorough investigation of the impurity profile to ensure that no single impurity exceeds the identification and qualification thresholds.

Experimental Protocol: Impurity Profiling

  • Forced Degradation Studies: Subject the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • HPLC-MS Analysis: Analyze the stressed samples and the unstressed reference standard candidate by HPLC coupled with a mass spectrometer (HPLC-MS) to identify the molecular weights of any impurities.

  • Quantification and Specification: Quantify all impurities using the validated HPLC method. Any impurity present at a level above the ICH reporting threshold must be reported. Any impurity exceeding the identification threshold may require structural elucidation. The final reference standard should have a well-defined specification for all known and unknown impurities.

Section 4: The Final Verdict - The Certificate of Analysis

Upon successful completion of all validation tests and a thorough review of the data against pre-defined acceptance criteria, a Certificate of Analysis (CoA) is generated. This document is the official record of the reference standard's identity, purity, and other relevant properties. It serves as the ultimate testament to the quality and suitability of the material for its intended analytical purpose.

Conclusion

The synthesis and validation of a pharmaceutical reference standard for this compound is a rigorous, multi-faceted process that demands a deep understanding of synthetic organic chemistry, analytical techniques, and regulatory requirements. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer viable pathways to this important molecule, each with its own set of advantages and challenges.

Ultimately, the successful qualification of a reference standard hinges on a meticulously executed validation plan that leaves no stone unturned in the quest for establishing its identity, purity, and fitness for purpose. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective, thereby ensuring the accuracy and reliability of pharmaceutical analysis and contributing to the development of safe and effective medicines.

References

  • Li, S., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2789.
  • Soliman, F. M., & El-Gazzar, A. B. A. (2015). Synthesis of Pyrimidine Derivatives. International Journal of ChemTech Research, 8(7), 108-120.
  • LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.
  • Mititelu, M., et al. (2020). Synthesis, Spectral Characterization and Molecular Docking Study of New 2,6-Pyrimidindione Derivatives with Potential Biological. Farmacia, 68(4), 653-661.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2013). Synthesis of Pyrimidine and Pyrimidinthione. Journal of Heterocyclic Chemistry, 50(S1), E11-E21.
  • The Organic Chemistry Tutor. (2019, January 19).
  • Patti, F. (2009).
  • ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • HSC Chemistry. (2023). Understanding Mass Spectrometry for Organic Compound Analysis.
  • SAIF IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857–3860.
  • Radhika, T. R., & Ramachandra, S. (2011). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Journal of the Indian Chemical Society, 88(1), 123-127.
  • Shaya, J., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 57(31), 3514-3517.
  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. In Chemistry LibreTexts.
  • Hypha Discovery. (n.d.).
  • BenchChem. (2023).
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  • Dong, M. W. (2022). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC North America, 40(10), 484-490.
  • Labro, M., et al. (2022). Amination of 2-halopyridines. European Journal of Organic Chemistry, 2022(48), e202201151.
  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943.
  • Lachenmeier, D. W., et al. (2023). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • Organomation. (n.d.).
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  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry.
  • Global Council for Continuous Improvement. (2014).
  • Baine, T., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 80(12), 6147–6154.
  • Al-Attar, H., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 25(21), 5035.
  • US Pharmacopeia (USP). (n.d.). Pharmaceutical Analytical Impurities.
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  • Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live.
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  • Wikipedia. (n.d.).
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Sources

A Comparative Guide to the Reactivity of 2-Chloropyrimidine and 2-Bromopyrimidine with Piperidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and cost-effectively. Pyrimidine scaffolds are ubiquitous in pharmaceuticals, and their functionalization via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two common building blocks, 2-chloropyrimidine and 2-bromopyrimidine, in their reaction with the secondary amine piperidine. We will delve into the mechanistic underpinnings of this transformation, present available experimental evidence, and provide a robust protocol for a comparative kinetic analysis.

The Theoretical Framework: Nucleophilic Aromatic Substitution on Pyrimidines

The reaction between a 2-halopyrimidine and piperidine proceeds via a well-established SNAr mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-poor, making it susceptible to attack by nucleophiles.

The generally accepted mechanism involves two key steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (piperidine) on the carbon atom bearing the halogen leaving group (C2). This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[1] The electron-withdrawing nature of the pyrimidine nitrogens is crucial for stabilizing this intermediate.

  • Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the halide ion (chloride or bromide). This second step is generally fast.

Diagram: SNAr Mechanism of 2-Halopyrimidines with Piperidine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 2-Halopyrimidine 2-Halopyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-Halopyrimidine->Meisenheimer + Piperidine (Slow, k1) Piperidine Piperidine Product 2-(Piperidin-1-yl)pyrimidine Meisenheimer->Product - Halide Ion (Fast, k2) Halide Halide Ion

Caption: The two-step mechanism of nucleophilic aromatic substitution.

The "Element Effect": A Counterintuitive Leaving Group Trend

In classic SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength. However, in many SNAr reactions, a different trend, often referred to as the "element effect," is observed: F > Cl ≈ Br > I.[2][3][4]

This apparent anomaly is a direct consequence of the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that increase the electrophilicity of the carbon atom being attacked will accelerate the reaction.[5] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the C2 position of 2-fluoropyrimidine more electron-deficient and thus more susceptible to nucleophilic attack. The breaking of the carbon-halogen bond occurs in a subsequent, fast step, so its strength has a lesser impact on the overall reaction rate.

Given this principle, it is expected that the reactivities of 2-chloropyrimidine and 2-bromopyrimidine would be quite similar, as chlorine and bromine have comparable electronegativities (3.16 and 2.96 on the Pauling scale, respectively).

Experimental Observations and Data

Direct, side-by-side kinetic data for the reaction of 2-chloropyrimidine and 2-bromopyrimidine with piperidine is not extensively reported in the literature. However, a study on the amination of various halopyrimidines noted that 2-bromopyrimidine exhibited "similar reactivity" to 2-chloropyrimidine, which aligns with the theoretical predictions.[6]

Further supporting evidence can be drawn from studies on analogous systems. For instance, kinetic studies of the reaction between 2-substituted N-methylpyridinium ions and piperidine revealed that the rate constants for the 2-fluoro, 2-chloro, and 2-bromo derivatives were of a similar order of magnitude.[4][7] While the pyrimidine and pyridinium systems have different electronic properties, the observed trend in leaving group reactivity provides a strong indication that a similar pattern would hold for 2-halopyrimidines.

Based on these theoretical considerations and related experimental data, it can be concluded that 2-chloropyrimidine and 2-bromopyrimidine exhibit comparable reactivity towards piperidine in SNAr reactions.

Substrate Leaving Group Electronegativity (Pauling Scale) Predicted Relative Reactivity
2-ChloropyrimidineCl3.16Similar
2-BromopyrimidineBr2.96Similar

A Protocol for a Comparative Kinetic Study

To quantitatively assess the relative reactivity, a detailed kinetic study is necessary. The following protocol outlines a method for determining the second-order rate constants for the reactions of 2-chloropyrimidine and 2-bromopyrimidine with piperidine.

Diagram: Experimental Workflow for Kinetic Analysis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare stock solutions: - 2-chloropyrimidine in solvent - 2-bromopyrimidine in solvent - Piperidine in solvent B Equilibrate reactant solutions to desired temperature (e.g., 30°C) A->B C Initiate reaction by mixing (t=0) B->C D Withdraw aliquots at timed intervals C->D E Quench reaction (e.g., with acidic solution) D->E F Analyze samples by HPLC or GC E->F G Determine concentrations of reactant and product over time F->G H Plot 1/([A]t - [A]0) vs. time G->H I Calculate second-order rate constant (k) from the slope of the line H->I

Sources

Thermal Analysis (TGA/DSC) of 2-(Piperidin-1-yl)pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

2-(Piperidin-1-yl)pyrimidine (CAS: 51957-36-9) is a pivotal heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly as a scaffold for kinase inhibitors and GPCR ligands. Structurally, it consists of a pyrimidine ring substituted at the C2 position with a saturated piperidine moiety.

This guide provides a technical framework for the thermal characterization of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Unlike its structural analog 2-(piperazin-1-yl)pyrimidine , which possesses a secondary amine capable of hydrogen bonding, the piperidine derivative lacks this donor, resulting in distinct phase transition behaviors and thermal stability profiles.

Key Thermal Characteristics (Predicted vs. Reference):

  • Physical State: Low-melting solid or viscous oil at room temperature (Melting Point expected < 35°C).

  • Thermal Stability: High volatility prior to decomposition due to the absence of strong intermolecular H-bond networks.

  • Critical Comparison: Exhibits significantly lower melting/boiling points compared to 2-aminopyrimidine and 2-(piperazin-1-yl)pyrimidine .

Comparative Thermal Profile

To accurately interpret TGA/DSC data, it is essential to benchmark this compound against its closest structural analogs. The following table summarizes the expected thermal events based on structural chemistry and available literature data for analogs.

Table 1: Comparative Thermal Properties
PropertyThis compound (Target)2-(Piperazin-1-yl)pyrimidine (Analog 1)2-Aminopyrimidine (Standard)
CAS Number 51957-36-920980-22-7109-12-6
Molecular Weight 163.22 g/mol 164.21 g/mol 95.10 g/mol
Physical State (RT) Low-melting Solid / OilSolidCrystalline Solid
Melting Point (T_m) < 30°C (Predicted) 32–34°C126–128°C
Boiling Point High (>250°C, decomposes)277°CSublimes/Decomposes
H-Bond Donors 0 (Lipophilic)1 (Secondary Amine)2 (Primary Amine)
TGA Onset (Volatilization) ~150–180°C~180–200°C~120°C (Sublimation)
DSC Key Event Glass Transition (

) or Melting (

) near RT
Endothermic Melt at 33°CSharp Endothermic Melt at 126°C

Analyst Note: The substitution of the amino group (in 2-aminopyrimidine) with a piperidine ring removes hydrogen bond donors, drastically lowering the lattice energy and melting point. This compound often requires cooling cycles in DSC to observe crystallization.

Experimental Protocols

Reliable thermal data requires strict adherence to self-validating protocols, especially for low-melting organic solids which may sublime or evaporate before decomposition.

Sample Preparation Workflow
  • Sample Mass: 2–5 mg (Crucial: Keep mass low to prevent thermal lag, but sufficient for sensitivity).

  • Pan Selection:

    • TGA: Platinum or Alumina (open) for decomposition studies.

    • DSC: Hermetically sealed Aluminum pans (Tzero style) to prevent evaporation/sublimation during the heating ramp.

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
TGA Protocol (Thermogravimetric Analysis)

Objective: Determine volatility, solvent content, and degradation onset temperature (


).
  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 600°C at 10°C/min.

  • Data Analysis:

    • Step 1 (Volatiles): Measure weight loss < 100°C (indicates residual solvent/moisture).

    • Step 2 (Decomposition): Identify the extrapolated onset temperature (

      
      ). For this compound, expect a single smooth weight loss step if evaporation occurs, or a multi-step charring process if decomposition dominates.
      
DSC Protocol (Differential Scanning Calorimetry)

Objective: Identify Melting (


), Crystallization (

), and Glass Transition (

).
  • Cooling Cycle (First): Cool from 25°C to -80°C at 10°C/min. (Necessary to freeze the sample if it is an oil/low-melt solid).

  • Isothermal Hold: Hold at -80°C for 5 minutes.

  • Heating Cycle: Heat from -80°C to 200°C at 10°C/min.

  • Validation: Check for a sharp endothermic peak (melting) near 0–30°C. If the peak is broad, purity may be compromised.

Mechanistic Analysis & Visualization

Thermal Decomposition Pathway

The thermal stability of 2-aminopyrimidine derivatives is governed by the pyrimidine ring's electron deficiency. The piperidine ring introduces steric bulk but is saturated and stable. Decomposition typically proceeds via:

  • Ring Opening: Homolytic cleavage of the C2-N bond.

  • Fragmentation: Loss of the piperidine fragment (detected in TGA-MS).

  • Char Formation: Polymerization of the pyrimidine core.

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for characterizing this compound, ensuring data integrity through cross-validation.

ThermalAnalysisWorkflow cluster_TGA TGA (Stability & Volatility) cluster_DSC DSC (Phase Transitions) Sample This compound (Liquid/Low-Melt Solid) TGA_Prep Open Pan (Pt) N2 Purge Sample->TGA_Prep DSC_Prep Hermetic Pan (Al) Prevents Sublimation Sample->DSC_Prep TGA_Run Ramp 10°C/min 25°C -> 600°C TGA_Prep->TGA_Run TGA_Result Result: Decomp Onset & Evaporation TGA_Run->TGA_Result Comparison Data Validation: Confirm Purity & Identity TGA_Result->Comparison Correlate Mass Loss DSC_Cool Cool to -80°C (Induce Crystallization) DSC_Prep->DSC_Cool DSC_Heat Heat to 200°C (Observe Tm / Tg) DSC_Cool->DSC_Heat DSC_Result Result: Melting Point (<35°C) DSC_Heat->DSC_Result DSC_Result->Comparison Correlate Endotherms

Caption: Integrated TGA/DSC workflow for low-melting pyrimidine derivatives, emphasizing the necessity of cooling cycles and hermetic sealing.

Interpretation of Results

TGA Curve Analysis
  • Scenario A (Pure Evaporation): If the TGA curve shows 100% weight loss in a single smooth step between 150°C and 250°C, the compound is evaporating/boiling intact. This is common for low-molecular-weight piperidine derivatives.

  • Scenario B (Decomposition): If a "char yield" (residual mass > 5% at 600°C) is observed, the compound is decomposing. The derivative of weight loss (DTG) peak indicates the point of maximum degradation rate (

    
    ).
    
DSC Curve Analysis
  • The "Missing" Melting Peak: If no melting peak is observed in the heating cycle, the sample may have formed a glass (amorphous solid) upon cooling. Look for a step change in the baseline (Glass Transition,

    
    ) typically around -40°C to -10°C.
    
  • Purity Check: A sharp melting peak indicates high purity. A broad, depressed melting peak (e.g., onset at 25°C, peak at 30°C) suggests the presence of impurities or solvent residues.

References

  • Chemical Synthesis & Properties: 2-(1-Piperazinyl)pyrimidine - CAS 20980-22-7 Properties and Melting Point Data. LookChem.[1] Available at: [Link]

  • Pyrimidine Thermal Behavior: Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • General Pyrimidine Data: Pyrimidine Physical Properties and Natural Occurrence. ScienceAlert. Available at: [Link]

  • Analogous Structures: 2-Piperidinopyrimidine Synthesis and Characterization. Wageningen University & Research (WUR) eDepot. Available at: [Link]

Sources

Safety Operating Guide

2-(Piperidin-1-yl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proper disposal procedures for 2-(Piperidin-1-yl)pyrimidine , a nitrogen-containing heterocyclic building block used in drug discovery.[1][2]

These protocols are designed for research laboratories and pharmaceutical development facilities . They prioritize operator safety, regulatory compliance (EPA/RCRA/EU), and environmental protection.

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Situation Immediate Action
Routine Solid Waste Place in Hazardous Solid Waste bin (Yellow/Red bag). Do NOT trash.
Routine Liquid Waste Segregate into Non-Halogenated Organic Solvents (if dissolved in MeOH/EtOH/DMSO) or Basic Aqueous Waste .[2]
Small Spill (<5g/mL) Isolate area.[2] Wear nitrile gloves + safety glasses. Absorb with vermiculite or sweep gently.
Skin/Eye Contact Flush immediately with water for 15 minutes.[2] Remove contaminated clothing.[3][4][5]
Incompatibility KEEP AWAY from Strong Oxidizers and Strong Acids.[2]

PART 2: HAZARD IDENTIFICATION & CHEMICAL PROFILE

To dispose of a chemical safely, you must understand its reactivity and hazards. This compound is an organic base.[1][2]

Chemical Identity
  • Chemical Name: this compound[1][2][6][7]

  • Synonyms: 2-(1-Piperidinyl)pyrimidine; 1-(2-Pyrimidinyl)piperidine.[1][2]

  • Structure: A pyrimidine ring attached to a piperidine ring via the nitrogen atom.

  • Acidity/Basicity: Weak Base . The piperidine nitrogen is involved in the aromatic system less than the pyrimidine nitrogens, but the molecule acts as a Lewis base.

Hazard Classification (GHS)

Based on structural analogs (aminopyrimidines) and available safety data, treat this compound with the following precautions:

Hazard ClassHazard StatementCode
Skin Irritation Causes skin irritation.[1][2]H315
Eye Irritation Causes serious eye irritation.[1][2][4][8]H319
STOT - SE May cause respiratory irritation.[1][2][4]H335
Acute Toxicity Harmful if swallowed (Conservative assumption).[1][2]H302

PART 3: PRE-DISPOSAL SEGREGATION & TREATMENT

Core Directive: Never mix incompatible waste streams. Mixing this organic base with strong acids or oxidizers can generate heat or toxic fumes (NOx).

Waste Stream Decision Logic

Use the following logic to determine the correct waste container.

WasteDisposal Start Waste Generated: This compound State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves, weighing boats) State->Solid Liquid Liquid Waste (Dissolved in solvent) State->Liquid BinSolid BIN: Hazardous Solid Waste (Incineration) Solid->BinSolid SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Acetone) SolventType->NonHalogenated Aqueous Aqueous Solution (Water/Buffer) SolventType->Aqueous BinHalo BIN: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo BIN: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo BinAq BIN: Basic Aqueous Waste (pH > 7) Aqueous->BinAq Check pH

Figure 1: Decision tree for segregating this compound waste streams.

PART 4: DETAILED DISPOSAL PROTOCOLS

Protocol A: Routine Solid Waste Disposal

Applicable for: Expired pure chemical, contaminated paper towels, gloves, weighing boats.[2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Hazardous Solid Waste" bag (yellow/red).[1][2]

  • Labeling: Label clearly with the full chemical name: "this compound - Solid Waste" . Add the hazard checkbox: "Irritant" .

  • Procedure:

    • Transfer solid waste directly into the container.

    • Do not sweep dust into the air; use a damp paper towel to wipe residue and dispose of the towel in the same bin.

    • Seal tightly when not in use to prevent moisture absorption or dust inhalation.[3]

  • Final Disposal: Send for High-Temperature Incineration . The nitrogen content requires incineration with flue gas scrubbing to manage Nitrogen Oxides (NOx).

Protocol B: Liquid Waste Disposal

Applicable for: Reaction mother liquors, HPLC waste, stock solutions.[2]

  • Identification: Identify the primary solvent.

    • Scenario 1: Dissolved in Methanol/Ethanol/DMSO.

      • Dispose in Non-Halogenated Organic Waste carboy.

    • Scenario 2: Dissolved in Dichloromethane (DCM).

      • Dispose in Halogenated Organic Waste carboy.

    • Scenario 3: Aqueous Buffer.

      • Check pH. If acidic, neutralize to pH 6-9.[1][2]

      • Dispose in Aqueous Waste (Basic/Neutral) carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides) as this may cause an exothermic reaction with the organic amine.

Protocol C: Spill Cleanup (Emergency Response)

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, N95 dust mask (if powder).

  • Secure the Area: Alert nearby personnel.

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop up the material using a plastic spatula or dustpan.

    • Place all waste (chemical + contaminated absorbents) into a heavy-duty plastic bag.[1][2]

    • Wipe the surface with a mild soap/water solution to remove oily residue.

    • Test surface pH with litmus paper to ensure no basic residue remains.

  • Disposal: Label the bag as "Spill Debris: this compound" and dispose of as Hazardous Solid Waste .

PART 5: REGULATORY & COMPLIANCE NOTES

  • EPA (USA): This compound is likely not P-listed or U-listed specifically, but it falls under the characteristic of Toxic/Irritant .[2] It must be treated as hazardous chemical waste, not municipal trash.

  • RCRA Code: If mixed with solvents, apply the solvent codes (e.g., F003 for non-halogenated ignitables). If pure, assign a generic waste profile for "Organic Bases."

  • Ecological Impact: Pyrimidine derivatives can be persistent in water. Do not pour down the drain. Zero-discharge policy applies.[1]

References

  • PubChem. 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine (Analog Data).[1][2][9] National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.